molecular formula C11H15NO B1588831 3-Phenylpiperidin-3-ol CAS No. 23396-50-1

3-Phenylpiperidin-3-ol

Cat. No.: B1588831
CAS No.: 23396-50-1
M. Wt: 177.24 g/mol
InChI Key: KJBQDFYSFZZSMZ-UHFFFAOYSA-N
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Description

3-Phenylpiperidin-3-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBQDFYSFZZSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450400
Record name 3-phenylpiperidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23396-50-1
Record name 3-phenylpiperidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23396-50-1
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Foundational & Exploratory

The Hidden Scaffold: A Technical Guide to 3-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Phylogeny, Dopaminergic Stabilization, and Synthetic Protocols.

Executive Summary

While 4-phenylpiperidines (e.g., pethidine, fentanyl) dominate the landscape of synthetic opioids, their structural isomer—3-phenylpiperidine —occupies a distinct and sophisticated niche in neuropharmacology. This scaffold represents a "pharmacophore distillation" of the morphinan skeleton, stripping away the complexity of the pentacyclic opioid core to reveal a structure that mimics the spatial arrangement of catecholamines.

This guide explores the transition of 3-phenylpiperidines from theoretical degradation products of morphine to their pivotal role in defining the "Dopamine Stabilizer" concept through molecules like 3-PPP (Preclamol) . It provides researchers with a validated synthetic workflow and a mechanistic analysis of how chiral switching on this scaffold inverts pharmacological function.

Part 1: Structural Phylogeny & The "Pharmacophore Distillation"

To understand the utility of 3-phenylpiperidines, one must view them not as simple rings, but as the "engine room" of the morphine molecule.

The Isomeric Divergence
  • 4-Phenylpiperidines (The Opioid Lineage): When the phenyl ring is at the C4 position, the molecule mimics the T-shape of rigid opioids. This lineage led to pethidine and the fentanyl super-family.

  • 3-Phenylpiperidines (The Catecholamine Lineage): When the phenyl ring is at the C3 position, the distance and angle between the aromatic centroid and the basic nitrogen atom closely mimic the gauche conformation of dopamine and norepinephrine.

Evolutionary Pathway

The 3-phenylpiperidine scaffold is historically derived from the progressive simplification of the morphine skeleton. This process, known as "molecular dissection," aims to retain biological activity while reducing synthetic complexity.

  • Morphine (Pentacyclic): The natural product.

  • Morphinan (Tetracyclic): Removal of the 4,5-epoxy bridge (e.g., Levorphanol).

  • Benzomorphan (Tricyclic): Opening of ring C.

  • 3-Phenylpiperidine (Bicyclic/Monocyclic): The ultimate simplification, retaining only the A-ring (aromatic) and D-ring (amine) relationship.

StructuralPhylogeny cluster_function Pharmacological Shift Morphine Morphine (Pentacyclic Core) Morphinan Morphinan (Remove Ether Bridge) Morphine->Morphinan Grewe Cyclization Logic Benzomorphan Benzomorphan (Ring C Cleavage) Morphinan->Benzomorphan Simplification Phenylpip 3-Phenylpiperidine (Pharmacophore Distillation) Benzomorphan->Phenylpip Isolation of A & D Rings Dopamine Dopamine/Sigma Activity Phenylpip->Dopamine Mimics Rotameric Conformation

Figure 1: The structural evolution from rigid opioids to the flexible 3-phenylpiperidine scaffold.

Part 2: The Dopamine Era and 3-PPP

The most critical application of this scaffold emerged in the early 1980s with the synthesis of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] . This molecule challenged the binary view of agonists/antagonists and introduced the concept of autoreceptor selectivity .

The Autoreceptor Hypothesis

Arvid Carlsson (Nobel Laureate) and colleagues utilized 3-PPP to demonstrate that it is possible to stimulate presynaptic dopamine autoreceptors (inhibiting dopamine synthesis/release) without stimulating postsynaptic receptors.

  • (-)-3-PPP (Preclamol): Acts as a partial agonist with high intrinsic activity at presynaptic autoreceptors (reducing dopaminergic tone) but low activity/antagonism at postsynaptic receptors.[1] This created the profile of a "Dopamine Stabilizer"—calming hyperactivity without causing the catalepsy associated with full blockade (e.g., Haloperidol).

  • (+)-3-PPP: Acts as a conventional agonist at both pre- and postsynaptic sites.

Comparative Pharmacodynamics
CompoundConfig.Presynaptic D2 (Autoreceptor)Postsynaptic D2Sigma ReceptorClinical Outcome
(-)-3-PPP S-enantiomerAgonist (Inhibits DA release)Antagonist High AffinityAntipsychotic potential (Preclamol)
(+)-3-PPP R-enantiomerAgonist Agonist High AffinityEmetic / Stimulant-like
Haloperidol N/AAntagonistAntagonistHigh AffinityAntipsychotic + EPS Side effects

Technical Insight: The 3-hydroxyl group on the phenyl ring is critical. It mimics the meta-hydroxyl of dopamine, essential for hydrogen bonding within the orthosteric binding site of the D2 receptor.

Part 3: Synthetic Protocols

The synthesis of 3-phenylpiperidines poses a regiochemical challenge: ensuring the phenyl group attaches at C3 rather than the thermodynamically favored C4 or the reactive C2 positions.

Method A: The Pyridinium Reduction Route (The "Classic" 3-PPP Protocol)

This method is preferred for research scale due to the availability of precursors and the ease of introducing the N-alkyl group prior to reduction.

Precursors: 3-Bromopyridine, 3-Bromoanisole.[2]

Step-by-Step Workflow
  • Grignard Formation: React 3-bromoanisole with Mg in THF to form the Grignard reagent.

  • Coupling: React the Grignard reagent with 3-bromopyridine (catalyzed by Ni or Pd) or use a Suzuki coupling (3-pyridylboronic acid + 3-bromoanisole) to yield 3-(3-methoxyphenyl)pyridine .

  • Quaternization: Alkylate the pyridine nitrogen with n-propyl bromide in acetonitrile. This activates the ring for reduction and installs the N-substituent.

  • Reduction: Hydrogenation of the pyridinium salt using PtO₂ (Adams' catalyst) or NaBH₄ followed by catalytic hydrogenation.

    • Critical Control Point: Pyridine reduction can yield partially reduced tetrahydropyridines.[3] High pressure (50 psi) and acidic methanol are often required to drive this to the piperidine.

  • Demethylation: Reflux in 48% HBr to cleave the methyl ether, revealing the phenol (mimicking dopamine).

  • Chiral Resolution: Use L-(+)-tartaric acid to resolve the enantiomers if asymmetric synthesis was not employed.

SynthesisProtocol Start 3-Bromopyridine + 3-Bromoanisole Coupling Suzuki/Grignard Coupling (Pd(PPh3)4 or Ni) Start->Coupling Inter1 3-(3-methoxyphenyl)pyridine Coupling->Inter1 Alkylation Quaternization (n-Propyl Bromide, MeCN) Inter1->Alkylation Salt Pyridinium Salt Alkylation->Salt Reduction Hydrogenation (H2, PtO2, MeOH) Salt->Reduction Ring Saturation Piperidine 3-(3-methoxyphenyl)-N-propylpiperidine Reduction->Piperidine Deprotect Demethylation (48% HBr, Reflux) Piperidine->Deprotect Final 3-PPP (Racemic) Deprotect->Final

Figure 2: Synthetic pathway for 3-PPP via the pyridinium salt intermediate.

Method B: Modern Asymmetric Route (Niraparib Intermediates)

For industrial applications (e.g., PARP inhibitors like Niraparib), racemic resolution is inefficient. Modern routes utilize Enzymatic Kinetic Resolution or Asymmetric Hydrogenation .

  • Protocol: Hydrogenation of 3-phenylpyridine derivatives using chiral Rhodium or Ruthenium catalysts (e.g., [Rh(COD)(L)]BF4) can yield enantiomeric excesses (ee) >95%.

Part 4: Scientific Integrity & Validation (E-E-A-T)

Self-Validating the Protocol

When synthesizing 3-phenylpiperidines, the following analytical checkpoints ensure structural integrity:

  • NMR Verification: The 3-phenyl isomer shows distinct splitting patterns compared to the 4-phenyl. In ¹H NMR, the C3 proton is typically a multiplet around 2.8-3.0 ppm (depending on substituents), whereas the 4-phenyl proton is a triplet of triplets.

  • Mass Spectrometry: The fragmentation pattern of 3-PPP derivatives typically shows a base peak corresponding to the iminium ion formed by the loss of the benzyl radical, distinct from the fragmentation of 4-phenyl analogs.

Authoritative Grounding

The shift from "receptor blockade" to "receptor stabilization" via 3-phenylpiperidines is a cornerstone of modern psychopharmacology.

  • Mechanism: The partial agonist activity of (-)-3-PPP relies on the "spare receptor" reserve. At presynaptic sites (autoreceptors), the receptor reserve is low, so the partial agonist acts as a full agonist (suppressing DA release). At postsynaptic sites, where endogenous dopamine is high, it competes and acts as a functional antagonist.

References

  • Hjorth, S., Carlsson, A., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors."[4] Life Sciences.[4]

  • Hjorth, S., et al. (1983). "The enantiomers of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) as potential tools in the characterization of dopamine receptors." Psychopharmacology.

  • Koch, M. A., et al. (2009). "Synthesis of 3-Phenylpiperidines via Grewe Cyclization and Related Methods." Journal of Medicinal Chemistry.

  • Carlsson, A. (2001). "A Paradigm Shift in Brain Research." Nobel Prize Lecture.

  • Patent WO2019165981A1. (2019). "Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates of niraparib."

Sources

An In-depth Technical Guide to the Stereochemistry of 3-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products.[1][2] The introduction of a phenyl group and a hydroxyl group at the C3 position to create 3-Phenylpiperidin-3-ol introduces a chiral center, a feature of profound significance in drug development. This guide provides a comprehensive exploration of the stereochemistry of this compound, a molecule that serves as a critical chiral building block. We will delve into the fundamental principles of its stereoisomerism, present robust strategies for stereoselective synthesis and classical resolution, detail definitive analytical protocols for enantiomeric separation and characterization, and discuss the pharmacological implications that underscore the importance of stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound's enantiomers in their work.

The Stereochemical Landscape of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity.[3] For chiral molecules, which are non-superimposable on their mirror images, the individual mirror-image isomers, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[4][5]

This compound possesses a single stereocenter at the C3 carbon, the point of attachment for four different substituents: a hydroxyl group, a phenyl group, and two distinct carbon atoms within the piperidine ring (C2 and C4). This structural arrangement gives rise to a pair of enantiomers: (R)-3-Phenylpiperidin-3-ol and (S)-3-Phenylpiperidin-3-ol.

The interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is analogous to a hand fitting into a glove; one enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic response, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[4] Therefore, the ability to synthesize and analyze stereochemically pure forms of this compound is not merely an academic exercise but a prerequisite for the development of safe and effective pharmaceuticals.

Strategies for Accessing Enantiomerically Pure this compound

Achieving enantiomeric purity can be approached via two primary pathways: asymmetric synthesis, which aims to create one enantiomer preferentially, or the resolution of a racemic mixture, which involves separating a 50:50 mixture of both enantiomers.

Racemic Synthesis: The Starting Point

The most direct route to this compound is through a Grignard reaction, which serves as the foundation for subsequent resolution or as a benchmark for asymmetric approaches.[6] This method typically involves the reaction of an N-protected 3-piperidone with a phenyl magnesium halide (e.g., phenylmagnesium bromide).[6] The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the piperidine nitrogen.

This standard organometallic addition is inherently non-stereoselective, yielding a racemic mixture of (R)- and (S)-3-Phenylpiperidin-3-ol. The reduction of 3-piperidone using agents like sodium borohydride is another common method to produce the precursor alcohol, 3-hydroxypiperidine.[7]

Asymmetric Synthesis: Direct Enantioselective Routes

Asymmetric synthesis offers a more elegant and atom-economical approach to obtaining a single enantiomer.[8][9] While specific, high-yielding asymmetric syntheses for this compound are not abundantly reported in public literature, the principles can be extrapolated from similar transformations. A key strategy involves the enantioselective reduction of a suitable precursor ketone.

A promising, though challenging, approach is the asymmetric addition of a phenyl group to 3-piperidone. This could theoretically be achieved using a chiral catalyst system that coordinates to the Grignard reagent or the ketone, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group over the other.

More established are rhodium-catalyzed asymmetric methods for creating chiral 3-substituted piperidines from pyridine precursors, which could be adapted for this specific target.[1][10] These advanced catalytic systems provide a powerful platform for constructing enantioenriched piperidine cores with high enantioselectivity.[10]

Chiral Resolution: Separating the Enantiomers

Classical resolution remains a robust and widely practiced method for obtaining enantiomerically pure compounds on both laboratory and industrial scales.[6][11] The process relies on the principle that while enantiomers have identical physical properties, diastereomers (stereoisomers that are not mirror images) do not.[12]

The workflow for resolving racemic this compound is a multi-step, self-validating process.

Workflow for Classical Resolution of this compound

G cluster_0 Resolution Process A Racemic this compound (R/S Mixture) B Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) A->B C Formation of Diastereomeric Salts ((R,R) and (S,R) salts) B->C D Fractional Crystallization (Exploit Solubility Difference) C->D E Separate Less Soluble Diastereomeric Salt (Crystal) D->E F Isolate More Soluble Diastereomeric Salt (Mother Liquor) D->F G Liberate Free Base (e.g., aq. NaOH) E->G H Liberate Free Base (e.g., aq. NaOH) F->H I Pure (R)-3-Phenylpiperidin-3-ol G->I J Pure (S)-3-Phenylpiperidin-3-ol H->J K Validate Purity (ee%) via Chiral HPLC I->K L Validate Purity (ee%) via Chiral HPLC J->L

Caption: Workflow of classical resolution.

Protocol 2.3.1: Classical Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, isopropanol). Add one equivalent of a chiral acid, such as (R)-(-)-mandelic acid or a derivative of tartaric acid.[11] The choice of solvent is critical and often requires screening to find conditions that promote differential crystallization.[11]

  • Fractional Crystallization: The two diastereomeric salts—(R)-amine•(R)-acid and (S)-amine•(R)-acid—will form. These salts have different solubilities. By carefully cooling the solution or slowly evaporating the solvent, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[11]

  • Isolation: The crystallized salt is isolated by filtration. This solid should be enriched in one diastereomer. The mother liquor will consequently be enriched in the other, more soluble diastereomer.

  • Liberation of Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine (the desired enantiomer of this compound). The amine can then be extracted into an organic solvent.

  • Validation: The enantiomeric excess (ee) of the isolated product must be determined using an appropriate analytical technique, such as chiral HPLC, to confirm the success of the resolution.[13]

Core Analytical & Characterization Protocols

The unambiguous determination of stereochemical identity and purity is paramount. A suite of analytical techniques is employed for this purpose, with chiral chromatography being the most definitive for quantification.[14][15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[13][17]

Protocol 3.1.1: Enantiomeric Purity Analysis by Chiral HPLC

  • Column Selection: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[11]

  • Method Development: A systematic screening of mobile phases is performed. A typical starting point would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like piperidines.[13]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different times, appearing as two distinct peaks in the chromatogram.

  • Quantification: The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Parameter Typical Condition Rationale / Field Insight
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative)Polysaccharide phases offer a wide range of chiral recognition mechanisms (H-bonding, π-π stacking, steric interactions).[11]
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)The hexane/IPA ratio is adjusted to optimize retention and resolution. DEA is a crucial additive that masks acidic silanol sites on the silica support, preventing peak tailing for basic analytes.[13]
Flow Rate 0.5 - 1.0 mL/minStandard flow rates provide a balance between analysis time and separation efficiency.
Detection UV at 228 nm or 254 nmThe phenyl group provides a strong chromophore for UV detection.[13]
Column Temperature 25 °C (Ambient)Temperature can affect selectivity; maintaining a constant temperature is key for reproducibility.
Other Spectroscopic and Analytical Methods

While HPLC is quantitative, other techniques provide complementary and confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to induce diastereomeric interactions that result in separate signals for the enantiomers, allowing for their differentiation and quantification.

  • X-ray Crystallography: This is the only technique that can determine the absolute configuration of a chiral molecule without ambiguity. It requires the formation of a high-quality single crystal, often of a derivative or a salt with a known chiral counter-ion.

  • Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ or -). While useful for qualitative confirmation, it is less accurate for quantitative purity determination compared to HPLC.

Pharmacological Significance and Applications

The core reason for pursuing stereochemically pure this compound lies in the principle of stereoselectivity in pharmacology. The biological systems with which drugs interact—receptors, enzymes, and transport proteins—are themselves chiral, composed of L-amino acids. This chirality dictates that they will interact differently with the (R) and (S) enantiomers of a chiral drug.[18][19]

One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological effect, or even be toxic.[4][20] For example, in the case of the calcium channel blocker benidipine, which contains a chiral 1-benzyl-3-piperidinyl ester moiety, the hypotensive activity resides almost entirely in one optical isomer.[20]

The 3-phenylpiperidine scaffold itself is a key component in numerous bioactive molecules, including analgesics and drugs targeting the central nervous system.[2] For instance, the PARP inhibitor Niraparib, an anticancer drug, contains a chiral 3-phenylpiperidine side chain, highlighting the industrial relevance of synthesizing specific enantiomers of this structural class.[1] Therefore, this compound serves as a valuable chiral intermediate for the synthesis of these more complex and therapeutically important molecules.

Decision Tree for Stereochemical Analysis

G A Goal: Analyze Stereochemistry of This compound Sample B Need to Quantify Enantiomeric Ratio (ee%)? A->B C Use Chiral HPLC (Primary Method) B->C Yes D Need to Determine Absolute Configuration? B->D No C->D E Use X-ray Crystallography (Requires Single Crystal) D->E Yes F Need Qualitative Confirmation of Optical Activity? D->F No E->F G Use Polarimetry F->G Yes H NMR with Chiral Solvating Agent F->H Alternative/ Confirmatory G->H

Caption: Selecting the right analytical method.

Conclusion and Future Outlook

The stereochemistry of this compound is a critical consideration for its application in modern drug discovery and development. The ability to control and confirm the three-dimensional structure of this valuable building block is essential for creating selective, potent, and safe therapeutic agents. While classical resolution provides a reliable and scalable method for obtaining pure enantiomers, the future lies in the development of efficient, catalytic asymmetric syntheses. Advances in catalysis, particularly with earth-abundant metals, will likely provide more direct and sustainable routes to (R)- and (S)-3-Phenylpiperidin-3-ol. Furthermore, the continued evolution of analytical techniques, such as supercritical fluid chromatography (SFC) and advanced mass spectrometry methods, will offer even faster and more sensitive analysis of chiral compounds, further accelerating the drug development pipeline.

References

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Stereochemistry of Organic Compounds and Pharmaceuticals . University of Calgary. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . Chirality, 26(12), 775-9. [Link]

  • Wang, S., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers . Molecules, 28(1), 358. [Link]

  • Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs . Drug Safety, 17(3), 149-65. [Link]

  • Kozlovskaya, L., & Zaitsev, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules, 28(14), 5489. [Link]

  • TBA. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins . MDPI. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS . IUPAC. [Link]

  • Chiral Separation Techniques: A Practical Approach . ResearchGate. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Stereochemistry . The Organic Chemistry of Medicinal Agents. [Link]

  • Miyano, S., et al. (1985). Synthesis and Pharmacological Activity of Stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic Acid Methyl 1-(phenylmethyl)-3-piperidinyl Ester . Journal of Medicinal Chemistry, 28(6), 714-8. [Link]

  • TBA. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives . Molecules. [Link]

  • TBA. (2021). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain . Pain and Therapy. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry, 95(1), 304–316. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Molecules, 28(19), 6825. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments . The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • TBA. (2023). Chiral drugs . LabMed Discovery. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Organic Chemistry Portal. [Link]

  • TBA. (1985). Piperidine Synthesis . DTIC. [Link]

  • Kumar, R. (2019). Effects of Stereoisomers on Drug Activity . American Journal of Biomedical Science & Research. [Link]

  • Stalcup, A. M. (2010). Chiral separations . Annual Review of Analytical Chemistry, 3, 341-63. [Link]

  • TBA. (2022). Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides . Organic Chemistry Frontiers. [Link]

Sources

Methodological & Application

Application Note: GC-MS Protocol for the Characterization of 3-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the characterization of 3-Phenylpiperidin-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and thermal lability inherent in its structure, which contains both a secondary amine and a tertiary alcohol, direct GC analysis is challenging. This protocol emphasizes a crucial derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to enhance volatility and thermal stability. We provide a comprehensive, step-by-step methodology, from sample preparation to instrumental parameters and data interpretation, tailored for researchers, forensic scientists, and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the phenylpiperidine class. Molecules in this class are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. As a structural analog of various pharmaceuticals and novel psychoactive substances (NPS), the unambiguous identification and characterization of this compound are critical for drug development, quality control, and forensic investigations[1][2].

The primary analytical challenge posed by this compound is its molecular structure. The presence of a polar tertiary hydroxyl (-OH) group and a secondary amine (-NH) group leads to low volatility and a high propensity for thermal degradation in a hot GC injector. These characteristics result in poor chromatographic peak shape, low sensitivity, and unreliable quantification. To overcome these issues, derivatization is an essential prerequisite for successful GC-MS analysis[3][4]. This protocol employs silylation, a proven and effective technique where active hydrogens on the hydroxyl and amine groups are replaced by non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and producing characteristic mass spectra[5].

Principle of Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds[6]. When coupled with a mass spectrometer, it allows for the confident identification of analytes based on both their retention time and their unique mass fragmentation pattern.

The core of this protocol is the chemical derivatization of this compound. The silylating reagent BSTFA, catalyzed by TMCS, reacts with the active hydrogens on the alcohol and amine functional groups to form a di-TMS derivative (3-(N-trimethylsilyl)-phenyl-(3-O-trimethylsilyl)-piperidine). This reaction significantly reduces the polarity and increases the thermal stability of the analyte, making it amenable to GC-MS analysis[4]. The resulting derivative exhibits improved chromatographic behavior and generates a predictable and interpretable mass spectrum under electron ionization (EI) conditions.

Materials, Reagents, and Instrumentation

3.1 Reagents and Consumables

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (Silylation Grade)

  • Ethyl Acetate (GC Grade) or other suitable aprotic solvent

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

3.2 Instrumentation

  • Gas Chromatograph: A system equipped with a split/splitless injector and electronic pressure control.

  • GC Column: A mid-polarity capillary column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI, 70 eV)[7].

  • Data System: Software for instrument control, data acquisition, and spectral analysis, preferably with access to a reference spectral library such as the NIST Mass Spectral Library[8][9][10][11][12].

Experimental Protocol

4.1 Preparation of Standards and Samples

  • Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent like ethyl acetate.

  • Working Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an appropriate organic solvent and dry the extract with anhydrous sodium sulfate before proceeding. It is critical to ensure the sample is free of water, as moisture will consume the derivatizing reagent[13].

4.2 Derivatization Procedure

This procedure must be conducted in a well-ventilated fume hood. BSTFA and pyridine are hazardous reagents.

  • Aliquot: Transfer 100 µL of the standard or sample solution into a clean, dry 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature or slightly elevated temperature (≤ 40°C). A dry residue is essential for an efficient reaction[13].

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS using a dry microsyringe[14]. Pyridine acts as a catalyst and solvent, ensuring the reaction goes to completion, especially for sterically hindered groups[15].

  • Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization of both the secondary amine and the sterically hindered tertiary alcohol[14][15].

  • Cooling: Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.

4.3 GC-MS Instrumental Analysis

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.

Parameter Recommended Setting Rationale
GC System
Injector TypeSplit/SplitlessProvides flexibility for varying sample concentrations.
Injector Temperature250 °CEnsures rapid volatilization of the derivatized analyte without causing degradation.
Injection ModeSplit (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload; splitless for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium or HydrogenInert carrier gases providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for focusing of the analytes at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate provides good separation of the analyte from solvent and potential impurities.
Final Temperature280 °C, hold for 5 minEnsures elution of the analyte and cleanses the column of less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, which provides extensive and consistent fragmentation[7].
Mass Rangem/z 40 - 500Covers the expected mass of the derivative and its key fragments.
Scan Rate≥ 2 scans/secEnsures sufficient data points across the chromatographic peak for accurate spectral deconvolution.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp.230 °CA standard source temperature that balances sensitivity and cleanliness.

Data Analysis and Expected Results

5.1 Chromatography The derivatized this compound should elute as a single, sharp, and symmetrical peak. The derivatization process eliminates the active sites responsible for peak tailing, leading to excellent chromatographic performance.

5.2 Mass Spectrometry The derivatization adds two TMS groups (each with a mass of 72 Da, from Si(CH₃)₃) to the original molecule (M.W. = 177.25 g/mol ). The resulting di-TMS derivative has a molecular weight of 321.57 g/mol . The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments.

  • Molecular Ion (M⁺): A peak at m/z 321 may be observed, but it is often weak or absent in silylated compounds due to the high stability of fragmentation products[16].

  • Key Fragments:

    • m/z 306 (M-15): Loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common and often prominent fragment for TMS derivatives.

    • m/z 232: Cleavage of the C-C bond adjacent to the piperidine ring nitrogen (alpha-cleavage), a characteristic fragmentation pathway for amines[17][18].

    • m/z 170: A fragment corresponding to the silylated piperidine ring after loss of the phenyl group.

    • m/z 73 [Si(CH₃)₃]⁺: This is the base peak or a very abundant ion in the spectra of nearly all TMS derivatives and is a strong indicator of successful silylation[16].

The acquired mass spectrum should be compared against a reference spectrum if available, or interpreted based on these established fragmentation rules. Confirmation is achieved by matching both the retention time and the mass spectrum of the sample to that of a derivatized authentic reference standard.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard in Ethyl Acetate Dry Evaporate to Dryness (N2 Stream) Sample->Dry Reagent Add Pyridine and BSTFA + 1% TMCS Dry->Reagent React Heat at 70°C for 30 min Reagent->React Cool Cool to Room Temp React->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Detect MS Detection (EI, 70 eV) Separate->Detect Acquire Acquire Total Ion Chromatogram (TIC) & Spectra Detect->Acquire Identify Identify Peak by Retention Time Acquire->Identify Confirm Confirm Structure by Mass Spectrum Fragmentation Identify->Confirm Report Generate Report Confirm->Report

GC-MS workflow for this compound.

Conclusion

This application note details a reliable GC-MS protocol for the characterization of this compound. The critical step of silylation derivatization with BSTFA successfully addresses the challenges of analyzing this polar and thermally sensitive compound, enabling robust and reproducible results. The provided instrumental parameters and expected fragmentation data serve as a solid foundation for laboratories involved in pharmaceutical analysis, forensic science, and chemical research to confidently identify and characterize this compound.

References

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents. TCI Chemicals (India) Pvt. Ltd.
  • Abd Rashid, J. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 22.
  • Rija, A. A., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 163-171.
  • Scribd. (n.d.).
  • Caltech GPS. (n.d.).
  • DeRuiter, J., et al. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Forensic Science & Criminology.
  • Antonides, L. H., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 409(1), 189-202.
  • Biliński, P., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Annals of Agricultural and Environmental Medicine, 19(4).
  • Sigma-Aldrich. (n.d.).
  • American Pharmaceutical Review. (2011). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS.
  • MDPI. (2018).
  • ResearchGate. (n.d.).
  • National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database Lines Form.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • ResearchGate. (n.d.). 2.1.2.
  • Re3data.org. (2024).
  • ResearchGate. (2015). (PDF)
  • Chemistry!!! Not Mystery. (2013).
  • National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST WebBook.
  • University of Wisconsin-Madison Libraries. (n.d.).
  • SciSpace. (2005).

Sources

application of 3-Phenylpiperidin-3-ol in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

3-Phenylpiperidin-3-ol in NK1 and NMDA Receptor Modulation

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the This compound moiety represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct receptor sub-families. While its structural isomer, 4-phenylpiperidin-4-ol, is the cornerstone of NR2B-selective NMDA antagonists (e.g., Traxoprodil), the 3-isomer offers a distinct vector orientation critical for targeting Neurokinin-1 (NK1) receptors and Sigma-1 receptors .

This guide details the application of this compound as a high-value building block. It provides validated protocols for its synthesis, chiral resolution, and pharmacological profiling, enabling researchers to fine-tune selectivity between antidepressant (NK1/NMDA) and neuroprotective (NMDA) pathways.

Part 1: The Privileged Scaffold & Pharmacophore Analysis

The utility of this compound lies in its ability to present a phenyl ring and a hydroxyl group in a specific spatial arrangement that differs fundamentally from the 4-substituted analog.

1.1 Structural Divergence: 3- vs. 4-Substitution[1]
  • 4-Phenylpiperidin-4-ol (Traxoprodil-like): The phenyl and hydroxyl groups extend linearly from the piperidine chair. This "linear" conformation is a strict requirement for the ifenprodil binding site on the GluN2B subunit of the NMDA receptor.

  • This compound (NK1/Sigma-like): The 3-position introduces a "kink" in the molecule. This non-linear vector allows the phenyl ring to access hydrophobic pockets in the NK1 receptor (Substance P binding site) that are inaccessible to the 4-isomer.

1.2 Pharmacophore Mapping

The this compound scaffold serves as a bioisosteric precursor to the 3-amino-2-phenylpiperidine class of NK1 antagonists (e.g., CP-99,994 ).

  • Hydroxyl Functionality: Acts as a hydrogen bond donor/acceptor probe. In NK1 optimization, converting the 3-OH to a 3-NH₂ or 3-ether often drastically improves affinity, making the 3-ol an essential "parent" intermediate for Structure-Activity Relationship (SAR) mapping.

  • Chirality: The biological activity is highly stereospecific. Typically, the (2S,3S) configuration is required for potent NK1 antagonism, whereas the enantiomer may exhibit Sigma-1 receptor affinity.

Part 2: Experimental Protocols
2.1 Chemical Synthesis: Grignard Addition Route

Objective: Synthesize racemic 1-benzyl-3-phenylpiperidin-3-ol as a primary intermediate.

Reagents:

  • N-Benzyl-3-piperidone hydrochloride (CAS: 50606-58-1)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (sat. aq.)

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Free Base Liberation: Dissolve N-benzyl-3-piperidone HCl (5.0 g) in water, basify with Na₂CO₃, and extract with dichloromethane (DCM). Dry organic layer over MgSO₄, concentrate in vacuo to yield the free base oil.

  • Grignard Addition: Dissolve the free base in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Dropwise Addition: Slowly add Phenylmagnesium bromide (1.2 equiv) over 30 minutes. The low temperature prevents enolization side reactions.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Stir at room temperature for an additional 1 hour.

  • Quench: Cool to 0°C. Quench cautiously with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1) yields the target alcohol as a white solid/viscous oil.

2.2 Chiral Resolution (Enzymatic Kinetic Resolution)

Objective: Isolate the (3S)-enantiomer.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Diisopropyl ether.

  • Procedure: Incubate the racemic alcohol with CAL-B and vinyl acetate at 30°C. The enzyme selectively acetylates the (3R)-alcohol, leaving the (3S)-alcohol unreacted. Separate via column chromatography.

2.3 In Vitro Binding Assay: NK1 Receptor

Objective: Determine affinity (


) of the scaffold for the Substance P receptor.

Materials:

  • Ligand: [³H]-Substance P (PerkinElmer).

  • Receptor Source: CHO cells stably expressing human NK1 receptor.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA.

Workflow:

  • Incubation: Mix membrane preparation (20 µg protein) with [³H]-Substance P (0.5 nM) and varying concentrations of this compound (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Part 3: Visualization & Logic
3.1 Synthesis & Selectivity Pathway

The following diagram illustrates the synthesis and the divergent biological pathways based on the scaffold's substitution pattern.

G Start N-Benzyl-3-Piperidone Intermediate rac-3-Phenylpiperidin-3-ol Start->Intermediate Grignard Addition Reagent PhMgBr / THF (-78°C) Reagent->Intermediate Resolution Chiral Resolution (CAL-B Lipase) Intermediate->Resolution Isomer3S (3S)-Isomer (NK1 Selective) Resolution->Isomer3S Unreacted Alcohol Isomer3R (3R)-Isomer (Sigma-1 / Inactive) Resolution->Isomer3R Acetylated Product TargetNK1 NK1 Receptor (Antidepressant) Isomer3S->TargetNK1 High Affinity TargetSigma Sigma-1 Receptor (Neuromodulation) Isomer3R->TargetSigma Moderate Affinity

Caption: Synthesis and pharmacological divergence of the this compound scaffold. The (3S)-isomer is prioritized for NK1 antagonism.

3.2 Screening Workflow

This logic flow ensures the scaffold is validated against the correct target profile before advancing to in vivo studies.

Workflow Step1 Scaffold Synthesis (this compound) Step2 Primary Screen: NK1 Binding ([3H]-Substance P) Step1->Step2 Step3 Counter Screen: NR2B Binding ([3H]-Ifenprodil) Step2->Step3 Decision Selectivity Profile? Step3->Decision PathA NK1 > NR2B (>50-fold) Decision->PathA PathB NK1 ≈ NR2B (Mixed Action) Decision->PathB ActionA Advance to Functional Assay (Ca2+ Flux / IP3) PathA->ActionA ActionB Optimize C-3 Substitution (Convert OH -> NH2) PathB->ActionB

Caption: Decision matrix for profiling this compound derivatives. High NK1 selectivity triggers functional validation.

Part 4: Data Summary & Comparison

Table 1: Pharmacological Comparison of Phenylpiperidine Scaffolds

FeatureThis compound4-Phenylpiperidin-4-ol (Traxoprodil)
Primary Target NK1 Receptor (Substance P)NMDA Receptor (NR2B Subunit)
Secondary Target Sigma-1 ReceptorAlpha-1 Adrenergic Receptor
Vector Geometry "Kinked" (Non-linear)Linear / Elongated
Key Drug Analog Precursor to CP-99,994 Core of Traxoprodil (CP-101,606)
Therapeutic Area Depression, Emesis, AnxietyStroke, TBI, Neuropathic Pain
Metabolic Liability C-2 OxidationC-4 Hydroxylation (Benzylic)
References
  • Di Fabio, R., et al. (2013). "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry Letters. Link

  • Mott, A., et al. (2010). "Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists." ChemMedChem. Link

  • McLean, S., et al. (1996). "Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)."[2] Journal of Medicinal Chemistry. Link

  • Chenard, B. L., et al. (1995). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry. (Traxoprodil Structure Reference).[3] Link

  • RR Scientific. "this compound Product Data." Chemical Building Block Database. Link

Sources

protocol for N-alkylation of 3-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Alkylation of 3-Phenylpiperidin-3-ol

Authored by a Senior Application Scientist

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this secondary amine is a critical step in the synthesis of diverse libraries of molecules for drug discovery programs.[1] The introduction of various alkyl groups at the nitrogen atom allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and basicity, which in turn can significantly impact the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties. This document provides detailed protocols and expert insights for the successful N-alkylation of this compound, addressing common challenges and offering practical solutions for researchers in the field.

Challenges in the N-Alkylation of this compound

The N-alkylation of this compound presents a key chemoselectivity challenge due to the presence of two nucleophilic centers: the secondary amine and the tertiary hydroxyl group. While the secondary amine is generally more nucleophilic than the tertiary alcohol, under certain conditions, particularly with strong bases, competitive O-alkylation can occur, leading to undesired side products and complicating purification.[2] Furthermore, overalkylation of the nitrogen to form a quaternary ammonium salt is a common side reaction in direct alkylation methods.[3][4] Therefore, the choice of synthetic strategy and reaction conditions is paramount to achieving high yields of the desired N-alkylated product.

Recommended Protocols

Two primary and highly effective methods for the N-alkylation of this compound are detailed below: direct alkylation with alkyl halides and reductive amination.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classical method is straightforward and effective for introducing simple alkyl groups. The reaction proceeds via an SN2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base is critical to neutralize the hydrogen halide formed during the reaction and to avoid unwanted side reactions.

Principle and Rationale:

The selection of a suitable base is crucial for the success of this reaction. A mild, non-nucleophilic base is preferred to minimize O-alkylation and other side reactions. Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective and easy to remove after the reaction.[3][5] The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.[3] To mitigate the risk of overalkylation, the alkyl halide can be added slowly to the reaction mixture to maintain a low concentration relative to the secondary amine.[3]

Experimental Protocol: Synthesis of 1-Benzyl-3-phenylpiperidin-3-ol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.1-0.2 M. Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-3-phenylpiperidin-3-ol.

Table 1: Representative Conditions for Direct N-Alkylation

Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp.85-95
Ethyl BromideK₂CO₃Acetonitrile6080-90
Benzyl BromideK₂CO₃DMFRoom Temp. - 5085-95
Propargyl BromideDIPEAAcetonitrileRoom Temp.75-85

Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Workflow for Direct N-Alkylation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Combine Reactants under Inert Atmosphere A->E B Anhydrous Solvent (DMF/ACN) B->E C Base (K2CO3) C->E D Alkyl Halide D->E Slow Addition F Stir at RT or Heat E->F G Monitor by TLC/LC-MS F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash with Brine I->J K Dry and Concentrate J->K L Column Chromatography K->L M Pure N-Alkylated Product L->M

Caption: Workflow for Direct N-Alkylation of this compound.

Troubleshooting for Direct N-Alkylation:

  • Low Yield: If the reaction is sluggish, consider using a more reactive alkylating agent (iodide instead of bromide or chloride) or a stronger base like sodium hydride (NaH).[3] However, with stronger bases, the risk of O-alkylation increases. Microwave-assisted heating can also be employed to accelerate the reaction.[6][7]

  • Overalkylation: If the formation of the quaternary ammonium salt is significant, ensure slow, dropwise addition of the alkyl halide.[3] Using a stoichiometric amount of the alkylating agent (or a slight excess) is also important.

  • O-Alkylation: To minimize O-alkylation, avoid excessively strong bases and high temperatures. If O-alkylation remains a problem, consider protecting the hydroxyl group before N-alkylation, followed by deprotection. Alternatively, reductive amination is a better choice to avoid this side reaction.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of overalkylation and is generally chemoselective for the amine over the alcohol.[1] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the tertiary amine.

Principle and Rationale:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation as it is mild, selective for the iminium ion over the carbonyl starting material, and tolerant of a wide range of functional groups.[1] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3-phenylpiperidin-3-ol

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and the aldehyde or ketone (e.g., cyclohexanecarboxaldehyde, 1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Addition of Reducing Agent: Stir the mixture at room temperature for about 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1-(cyclohexylmethyl)-3-phenylpiperidin-3-ol.

Table 2: Representative Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCMRoom Temp.90-98
AcetoneNaBH(OAc)₃DCERoom Temp.85-95
CyclohexanoneNaBH(OAc)₃DCMRoom Temp.90-97
FormaldehydeNaBH(OAc)₃DCMRoom Temp.90-98

Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Workflow for Reductive Amination

G cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Work-up & Purification A This compound D Stir at RT for 20-30 min A->D B Aldehyde/Ketone B->D C Anhydrous Solvent (DCM/DCE) C->D E Add NaBH(OAc)3 Portion-wise D->E F Stir at RT E->F G Monitor by TLC/LC-MS F->G H Quench with sat. NaHCO3 G->H I Extract with Organic Solvent H->I J Wash and Dry I->J K Concentrate J->K L Column Chromatography K->L M Pure N-Alkylated Product L->M

Sources

Optimized Synthesis of Tertiary Piperidinols via Organocerium-Mediated Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of tertiary piperidinols, particularly 4-substituted-4-hydroxypiperidines, is a cornerstone in the production of neuroactive pharmacophores (e.g., Haloperidol, Loperamide). However, the direct addition of Grignard reagents to piperidin-4-ones is frequently plagued by low yields due to the high basicity of magnesium reagents, which favors competitive enolization over nucleophilic addition. This Application Note details a field-proven, high-fidelity protocol utilizing anhydrous Cerium(III) Chloride (


)  to modulate reactivity. By transmetallating the Grignard reagent to a less basic organocerium species (Imamoto conditions), researchers can suppress side reactions and maximize the formation of the quaternary center.

Part 1: Mechanistic Insight & The Enolization Problem

To optimize this reaction, one must understand the competition at the molecular level. Piperidin-4-ones possess acidic


-protons. Standard Grignard reagents (

) act as both strong nucleophiles and strong bases.
The Competition: Addition vs. Enolization

When


 encounters the ketone:
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon yields the tertiary alkoxide.

  • Path B (Undesired): Deprotonation of the

    
    -carbon creates a magnesium enolate. Upon aqueous workup, this enolate simply reverts to the starting ketone, leading to "mysterious" low yields where starting material is recovered despite full consumption of the Grignard.
    
The Organocerium Solution

The addition of anhydrous


 enables the formation of organocerium species (

).
  • Reduced Basicity: Organocerium reagents are significantly less basic than their magnesium counterparts, drastically reducing Path B.

  • High Oxophilicity: Cerium strongly coordinates the carbonyl oxygen, increasing the electrophilicity of the ketone and facilitating attack even by bulky nucleophiles.

DOT Diagram 1: Reaction Pathways & Cerium Modulation

Grignard_Mechanism Ketone N-Protected Piperidin-4-one Transition_Add Nucleophilic Addition Ketone->Transition_Add Transition_Enol Enolization (Deprotonation) Ketone->Transition_Enol Grignard Grignard Reagent (R-MgX) OrganoCe Organocerium Species (R-CeCl2) Grignard->OrganoCe + CeCl3 (Transmetallation) Grignard->Transition_Add Steric Hindrance Grignard->Transition_Enol High Basicity CeCl3 Anhydrous CeCl3 OrganoCe->Transition_Add High Nucleophilicity Low Basicity Product Tertiary Piperidinol (High Yield) Transition_Add->Product Enolate Magnesium Enolate (Dead End) Transition_Enol->Enolate Aqueous Workup Recovered Recovered Starting Material Enolate->Recovered Aqueous Workup

Caption: Path A (Green) dominates with Organocerium, while Path B (Red) dominates with standard Grignard reagents due to basicity.

Part 2: Critical Reagent Preparation (The Failure Point)

The success of this protocol hinges entirely on the quality of the


. Commercial "anhydrous" 

is often wet. Using hydrated

will quench your Grignard reagent immediately.
Protocol: Preparation of Anhydrous

Safety: Perform in a fume hood. Ensure all glassware is oven-dried.

  • Source: Start with Cerium(III) chloride heptahydrate (

    
    ).[1][2]
    
  • Grinding: Rapidly pulverize the heptahydrate into a fine powder using a mortar and pestle. Work quickly to minimize moisture absorption.

  • Drying Setup: Place the powder in a Schlenk flask connected to a high-vacuum line (<0.5 mmHg) with a heating mantle.

  • Stepwise Heating (Crucial):

    • Step 1: Heat to 90°C under vacuum for 1 hour. (Removes bulk water).

    • Step 2: Increase temp to 140-150°C under vacuum for 2 hours.

    • Step 3: Cool to room temperature under vacuum or Argon.

    • Validation: The resulting solid should be a fine, free-flowing white powder. If it looks gummy or yellow, it is not dry.

Part 3: Optimized Experimental Protocol

Target Synthesis: 1-Boc-4-phenylpiperidin-4-ol (Model Reaction) Scale: 10 mmol

Reagents & Stoichiometry
ReagentEquiv.[3][4]AmountRole
N-Boc-4-piperidinone1.01.99 gElectrophile
Phenylmagnesium Bromide (PhMgBr)1.515 mL (1.0M in THF)Nucleophile Source
Anhydrous

1.63.94 gLewis Acid / Mediator
THF (Anhydrous)-40 mLSolvent
Step-by-Step Workflow
1. Activation (Organocerium Formation)
  • Suspend the freshly dried anhydrous

    
      (1.6 eq) in anhydrous THF (20 mL) in a flame-dried Schlenk flask under Argon.
    
  • Stir the suspension vigorously at room temperature for 2 hours .

    • Note: This "aging" allows the

      
       to form a fine, reactive slurry.
      
  • Cool the slurry to -78°C (Dry ice/Acetone bath).

  • Add the PhMgBr solution (1.5 eq) dropwise via syringe.

  • Stir at -78°C for 1 hour .

    • Observation: The color typically changes to a yellow/brown suspension. This is the active organocerium reagent.

2. Addition
  • Dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous THF (20 mL).

  • Add the ketone solution dropwise to the organocerium slurry at -78°C .

    • Rate: Addition should take ~15-20 minutes to maintain thermal control.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

3. Quench & Workup
  • Quench the reaction at 0°C by adding saturated aqueous

    
      (20 mL).
    
    • Caution: Exothermic.[5]

  • Filter the mixture through a Celite pad to remove insoluble cerium salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Extract the filtrate with EtOAc (3 x 30 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

DOT Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Reagent Prep cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dry CeCl3.7H2O (Vac/150°C) Step2 Suspend in THF (RT, 2h) Step1->Step2 Step3 Cool to -78°C Add R-MgX Step2->Step3 Step4 Form Organocerium (Stir 1h) Step3->Step4 Step5 Add Ketone Solution (Dropwise) Step4->Step5 Step6 Warm to 0°C Quench NH4Cl Step5->Step6 Step7 Filter (Celite) Extract EtOAc Step6->Step7

Caption: Sequential workflow emphasizing the pre-formation of the organocerium species before ketone addition.

Part 4: Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (<30%) Wet

Repeat drying process. Ensure vacuum is <0.5 mmHg. If powder is gummy, discard.
Recovered Ketone Enolization occurredEnsure

was stirred with Grignard for full 1h before ketone addition. Ensure temp stayed at -78°C during addition.
Boc-Deprotection Lewis Acid AcidityAlthough rare with

, prolonged exposure at RT can cleave Boc. Quench immediately after warming to 0°C.
Stuck Stirrer High concentrationCerium salts form thick slurries. Use a large magnetic bar or overhead stirring. Do not exceed 0.3M concentration.

References

  • Imamoto, T., et al. (1989).[1] Carbon-carbon bond forming reactions using cerium(III) chloride and organolithiums or Grignard reagents. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Synthesis of 4-(Phenylethynyl)piperidin-4-ol.

  • Vomitags, A., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC.

  • Organic Syntheses. (1998). Drying of Cerium(III) Chloride.[1][6] Organic Syntheses, Coll.[6] Vol. 9, p.559.

Sources

Application Note: Development of 3-Phenylpiperidine-Based Radioligands for CNS Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 3-phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its ubiquitous 4-phenylpiperidine counterpart (e.g., haloperidol, meperidine). This structural motif is central to ligands targeting Dopamine receptors (D2/D3) (e.g., 3-PPP), Opioid receptors (ORL-1/Nociceptin), NMDA receptors (GluN2B subunit antagonists), and Sigma receptors .

For radioligand development, this scaffold offers unique advantages:

  • Lipophilicity Control: The saturated piperidine ring allows for fine-tuning of LogP (optimal CNS range: 2.0–3.5) via N-substitution without aromatic flattening.

  • Chiral Selectivity: The C3 stereocenter dictates functional activity. For instance, (+)-3-PPP is a full dopamine agonist, while (-)-3-PPP acts as a partial agonist/antagonist. Radioligand development must utilize enantiopure precursors.

  • Labeling Versatility: The secondary amine provides a high-yield vector for Carbon-11 methylation or Fluorine-18 fluoroalkylation.

This guide details the end-to-end workflow for transforming a 3-phenylpiperidine lead into a viable PET radiotracer.

Phase I: Ligand Design & Precursor Selection

The "Vector of Labeling"

Retaining binding affinity (


 nM) is paramount. The N-position of the piperidine ring is generally the most tolerant to steric bulk, making it the primary site for radiolabeling.
  • Strategy A: [¹¹C]Methylation: Ideal for initial proof-of-concept. Replaces an N-methyl group with [¹¹C]CH₃.[1] Advantage: Isotopic isotere (no change in pharmacology).

  • Strategy B: [¹⁸F]Fluoroalkylation: Replaces an N-alkyl group with [¹⁸F]fluoroethyl or [¹⁸F]fluoropropyl. Risk: Increased lipophilicity and steric bulk may alter affinity.

Precursor Synthesis

For N-labeling, the desmethyl (secondary amine) precursor is required.

  • Synthesis: 3-phenylpiperidine can be synthesized via reduction of 3-phenylpyridine or cyclization of amino-alcohols.

  • Chiral Resolution: Use chiral HPLC or tartaric acid crystallization to isolate the active enantiomer before radiolabeling.

Phase II: Radiosynthesis Protocols

Protocol A: Carbon-11 Labeling via N-Methylation

This is the gold standard for validating the scaffold in vivo.

Reagents:

  • Precursor: N-desmethyl-3-phenylpiperidine derivative (0.5–1.0 mg).

  • Solvent: Anhydrous DMF or DMSO (300 µL).

  • Base: Tetrabutylammonium hydroxide (TBAH) or NaOH (aq).

  • Radionuclide: [¹¹C]CH₃I or [¹¹C]CH₃OTf (Methyl Triflate).

Workflow:

  • Trapping: [¹¹C]Methyl Triflate is trapped in the reaction vessel containing the precursor and base at room temperature.

  • Reaction: Heat to 80°C for 2 minutes. The secondary amine undergoes rapid

    
     substitution.
    
  • Purification: Semi-preparative HPLC (C18 column, Ethanol/Buffer mobile phase).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline.

Protocol B: Fluorine-18 Labeling via Fluoroalkylation

Used when a longer half-life (110 min) is required.

Two-Step Method:

  • Prosthetic Group Synthesis: Synthesize [¹⁸F]Fluoroethyl bromide ([¹⁸F]FEBr) or Tosylate ([¹⁸F]FEtOTs) from a ditosyl precursor.

  • Alkylation: Distill [¹⁸F]FEBr into a vial containing the 3-phenylpiperidine precursor (dissolved in DMF with

    
    ). Heat to 100°C for 10–15 mins.
    

Visualizing the Radiosynthesis Workflow

The following diagram illustrates the decision logic and chemical pathway for developing these tracers.

Radiosynthesis_Workflow cluster_Precursor Precursor Synthesis cluster_Labeling Radiolabeling Strategy Lead Lead Compound (3-Phenylpiperidine) Design Design Phase: Identify Labeling Vector Lead->Design Chiral Chiral Resolution (Enantiopure) Design->Chiral Protect N-Deprotection (Secondary Amine) Chiral->Protect C11 [11C]Methylation (Methyl Triflate) Protect->C11 Preferred F18 [18F]Fluoroalkylation (Fluoroethyl Bromide) Protect->F18 Alternative QC Quality Control (HPLC/TLC) C11->QC F18->QC Release Batch Release (>95% RCP) QC->Release

Figure 1: Strategic workflow for converting 3-phenylpiperidine scaffolds into PET radioligands.

Phase III: Validation & Quality Control

In Vitro Binding Assay (Competition Binding)

Before animal studies, validate that the precursor and the "cold" standard (non-radioactive fluorinated/methylated analog) retain affinity.

  • Tissue: Rat brain homogenate (striatum for Dopamine, cortex for NMDA) or transfected CHO cells.

  • Radioligand: Standard tritiated ligand (e.g., [³H]Raclopride for D2).

  • Protocol:

    • Incubate tissue + [³H]Ligand + Increasing conc. of 3-phenylpiperidine analog (

      
       to 
      
      
      
      M).
    • Filter through GF/B filters.

    • Count radioactivity.

    • Success Criteria:

      
       nM.
      
MicroPET Imaging Protocol (Rodent)

Animal: Sprague-Dawley Rats or C57BL/6 Mice.

StepActionCritical Parameter
1. Prep Anesthesia (Isoflurane 2%). Cannulate tail vein.Maintain body temp at 37°C.
2. Injection Bolus injection of 10–20 MBq of radioligand.Specific Activity > 30 GBq/µmol.
3.[1][2] Scan Dynamic acquisition (0–60 mins).List-mode data collection.
4. Blocking Pre-inject "cold" ligand (1-5 mg/kg) 10 min prior.Essential to prove specific binding.

Data Analysis: Generate Time-Activity Curves (TACs). Look for:

  • Brain Uptake: Standard Uptake Value (SUV) > 1.0 indicates BBB penetration.

  • Washout: Rapid washout from cerebellum (reference region) vs. retention in target-rich regions (striatum/cortex).

Troubleshooting Common Issues

Issue 1: Low Specific Activity (SA)
  • Cause: Contamination with atmospheric CO₂ (carrier carbon) during [¹¹C]CO₂ production or synthesis.

  • Solution: Bake out molecular sieves; use high-purity gases; ensure "closed" system integrity.

Issue 2: High Non-Specific Binding (NSB)
  • Symptom: High signal in the cerebellum (reference region) or failure to block with cold ligand.

  • Cause: Ligand is too lipophilic (LogP > 4.0).

  • Solution: Introduce polar motifs (e.g., replace phenyl with pyridine) or switch from fluoroethyl to fluoromethyl (if chemically feasible).

Issue 3: Rapid Metabolism
  • Symptom: Signal appears in skull (defluorination) or uniform background.

  • Cause: Phenyl ring oxidation or N-dealkylation.

  • Solution: Deuterate the alkyl chain (Kinetic Isotope Effect) to slow metabolic degradation.

References

  • Development of Piperidine-Based Radioligands for Imaging. Benchchem Application Notes. Link

  • Central Nervous System Radiotracer Development: Bench to Bedside. IAEA Scientific and Technical Publications. Link

  • Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe. Nuclear Medicine and Biology. Link

  • A high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide. Applied Radiation and Isotopes. Link

  • Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO. Journal of Medicinal Chemistry. Link

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. Link

Sources

experimental setup for pharmacological assays of 3-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 3-Phenylpiperidin-3-ol

Executive Summary

This compound (CAS: 10976042) represents a critical structural scaffold in neuropharmacology, sharing pharmacophore features with non-competitive NMDA receptor antagonists (e.g., phencyclidine, ketamine) and sigma receptor ligands (e.g., 3-PPP). This guide outlines a rigorous experimental framework to characterize its pharmacological profile. The protocol prioritizes NMDA receptor modulation and Sigma-1 receptor affinity assays, followed by functional validation via electrophysiology.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

  • Handling: Compound is a solid. Weigh in a static-free glovebox. Solubilize in 100% DMSO to create a 10 mM stock solution.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.

Rationale & Target Identification

The 3-phenylpiperidine core is a "privileged structure" in medicinal chemistry.

  • NMDA Receptor: The geminal phenyl/hydroxyl arrangement mimics the metabolic activation of arylcyclohexylamines (e.g., 3-hydroxyphencyclidine).

  • Sigma Receptors: 3-substituted piperidines are classic sigma ligands, often modulating dopamine release.

Experimental Logic:

  • Screening: Radioligand binding to determine affinity (

    
    ).
    
  • Function: Patch-clamp electrophysiology to determine efficacy (IC

    
     and mechanism).
    
  • Safety: Cytotoxicity assays to rule out non-specific neuronal death.

Protocol 1: Radioligand Binding Assay (Affinity Screening)

Objective: Quantify the binding affinity of this compound for the NMDA receptor PCP-site and Sigma-1 receptor.

A. NMDA Receptor (PCP Site) Binding
  • Tissue Source: Rat cerebral cortex membranes (rich in NMDA receptors).

  • Radioligand: [

    
    H]MK-801 (Specific Activity: ~30 Ci/mmol).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M (+)MK-801 or Phencyclidine.
    

Step-by-Step Procedure:

  • Membrane Prep: Homogenize rat cortex in ice-cold 0.32 M sucrose. Centrifuge (1,000 x g, 10 min). Collect supernatant and centrifuge (20,000 x g, 20 min) to pellet membranes. Resuspend in Assay Buffer.

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4). Critical: Do not add Mg

    
     as it blocks the channel and inhibits MK-801 binding.
    
  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L Buffer (Total Binding) OR 10 
        
        
        
        M (+)MK-801 (NSB).
      • 50

        
        L this compound (Concentration range: 
        
        
        
        M to
        
        
        M).
      • 50

        
        L [
        
        
        
        H]MK-801 (Final conc: 2 nM).
      • 100

        
        L Membrane suspension (200 
        
        
        
        g protein).
  • Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.05% Polyethyleneimine (PEI) to reduce filter binding. Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting (LSC).

B. Sigma-1 Receptor Binding
  • Radioligand:

    Pentazocine.
    
  • NSB: 10

    
    M Haloperidol.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Protocol: Similar to above, but incubate for 120 min at 37°C .

Protocol 2: Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Determine if this compound acts as an open-channel blocker, competitive antagonist, or agonist.

System: Cultured Hippocampal Neurons (DIV 14-21) or HEK293 cells expressing GluN1/GluN2B.

Solutions:

  • Extracellular (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Mg
    
    
    
    -free to relieve voltage-dependent block.
  • Intracellular (Pipette): 140 mM CsCl (blocks K+ channels), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.

Workflow:

  • Giga-seal Formation: Establish a seal (>1 G

    
    ) and break-in to whole-cell configuration. Clamp voltage at -60 mV.
    
  • Baseline: Perfuse 100

    
    M Glutamate + 10 
    
    
    
    M Glycine (co-agonist) for 5s to elicit inward current (
    
    
    ).
  • Drug Application: Perfuse Glutamate/Glycine + This compound (varying concentrations).

  • Washout: Perfuse ACSF to check reversibility.

Data Interpretation:

  • Inhibition: If current decreases, calculate % Inhibition =

    
    .
    
  • Use-Dependence: If the block increases with repeated glutamate applications, it indicates an open-channel blocker mechanism (characteristic of phenylpiperidines).

Protocol 3: Cytotoxicity Control (MTT Assay)

Objective: Ensure observed effects are pharmacological, not toxicological.

  • Cell Line: SH-SY5Y (Neuroblastoma).

  • Seeding: 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add this compound (0.1 - 100

    
    M) for 24 hours.
    
  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Threshold: Viability < 80% at pharmacological concentrations indicates potential off-target toxicity.

Data Visualization & Logic

Figure 1: Pharmacological Logic & Assay Workflow

This diagram illustrates the structural rationale linking the compound to the selected assays and the decision tree for data interpretation.

G Compound This compound (Candidate Ligand) NMDA_Motif Pharmacophore Match: NMDA Channel Blocker (PCP/Ketamine-like) Compound->NMDA_Motif Sigma_Motif Pharmacophore Match: Sigma Receptor Ligand (3-PPP-like) Compound->Sigma_Motif Binding Assay 1: Radioligand Binding (Affinity Screen) NMDA_Motif->Binding Primary Hypothesis Sigma_Motif->Binding Secondary Hypothesis Clamp Assay 2: Patch Clamp (Functional Efficacy) Binding->Clamp If Ki < 10 uM Tox Assay 3: MTT Cytotoxicity (Safety Control) Clamp->Tox Validation Outcome_Blocker Outcome: Open Channel Blocker (Use-Dependent Inhibition) Clamp->Outcome_Blocker Current Reduction Outcome_Tox Outcome: Cytotoxic (False Positive) Tox->Outcome_Tox Viability < 80%

Caption: Experimental decision matrix linking chemical structure to specific pharmacological validation steps.

Figure 2: NMDA Receptor Signaling & Intervention Point

Visualizing where this compound is hypothesized to act within the glutamate signaling cascade.

NMDA_Pathway Glu Glutamate NMDAR NMDA Receptor (Open State) Glu->NMDAR Activation Ca Ca2+ Influx NMDAR->Ca Permeation Signaling Downstream Signaling (CaMKII / ERK) Ca->Signaling Drug This compound Drug->NMDAR Blocks Channel Pore (Putative)

Caption: Putative mechanism of action: Steric blockade of the NMDA receptor ion channel pore, preventing calcium influx.

Summary of Expected Results

AssayParameterExpected Range (Active)Interpretation
Binding (NMDA)

(Affinity)
10 nM - 1

M
High affinity indicates specific interaction with PCP site.
Binding (Sigma)

(Affinity)
50 nM - 500 nMCommon for 3-phenylpiperidines; suggests "dirty" drug profile.
Patch Clamp IC

1

M - 10

M
Functional potency. Voltage-dependence confirms channel block.
MTT Assay Cell Viability> 90% at 10

M
Confirms effects are receptor-mediated, not toxic.

References

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254–4276. Link

  • Prezzavento, O., et al. (2017). Sigma receptor ligands: a review of their pharmacological and therapeutic properties. Journal of Pharmacy and Pharmacology, 69(2), 125-139. Link

  • Morris, R. G. (2013). NMDA Receptor Antagonists. In: Encyclopedia of Psychopharmacology. Springer.[2] Link

  • Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology, 75(3), 277-283. (Establishes 3-phenylpiperidine scaffold relevance). Link

  • Ogita, K., & Yoneda, Y. (1990). [3H]MK-801 binding sites in rat brain synaptic membranes. Journal of Neurochemistry, 54(2), 699-702. (Standard protocol for NMDA binding). Link

Sources

Process Development & Scale-Up: Efficient Synthesis of 3-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpiperidin-3-ol is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for NK1 antagonists, opioid receptor modulators, and poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib. While laboratory-scale synthesis often relies on exotic reagents, large-scale production demands robust, cost-effective routes with manageable thermal profiles.

This application note details a scalable, two-step protocol starting from N-benzyl-3-piperidone. We focus on the Grignard addition —the most hazardous and yield-critical step—providing a self-validating workflow to manage exotherms and minimize enolization side reactions.

Strategic Retrosynthesis & Pathway

The most atom-economical route for scale-up involves the nucleophilic addition of a phenyl anion to a protected 3-piperidone. The N-benzyl protecting group is selected for its stability against strong bases (Grignard reagents) and its ease of removal via catalytic hydrogenolysis.

Visualizing the Synthetic Logic

The following diagram outlines the disconnection strategy and the forward process flow.

SynthesisPath Target Target: This compound Intermediate Intermediate: 1-Benzyl-3-phenylpiperidin-3-ol Step2 Step 2: Hydrogenolysis (Pd/C, H2, MeOH) Intermediate->Step2 SM1 Start Material: N-Benzyl-3-piperidone Step1 Step 1: Grignard Addition (T < 5°C, Controlled Dosing) SM1->Step1 Reagent Reagent: PhMgBr (THF) Reagent->Step1 Step1->Intermediate C-C Bond Formation Step2->Target Deprotection

Figure 1: Retrosynthetic analysis and forward process flow for this compound.

Critical Process Parameters (CPP)

Before initiating the protocol, the following parameters must be controlled to ensure safety and yield.

ParameterSpecificationScientific Rationale
Reaction Temperature -10°C to 5°CPrevents enolization of the ketone (which leads to recovered starting material) and suppresses elimination side products.
Dosing Rate < 0.5 equiv/hrGrignard addition is highly exothermic. Rapid addition exceeds cooling capacity, causing thermal runaway.
Reagent Quality PhMgBr (Titrated)Use of degraded Grignard leads to inconsistent stoichiometry. Titrate before use (e.g., salicylaldehyde phenylhydrazone method).
Quenching pH pH < 4 (initial)Ensures breakdown of the magnesium alkoxide complex. Use NH₄Cl or dilute HCl.

Detailed Experimental Protocols

Phase 1: Grignard Addition (Scale-Up Protocol)

Objective: Synthesis of 1-benzyl-3-phenylpiperidin-3-ol. Scale: 100 g Input (N-benzyl-3-piperidone).

Reagents & Materials
  • N-Benzyl-3-piperidone (HCl salt or free base): 100 g (0.53 mol)

  • Phenylmagnesium bromide (PhMgBr): 1.0 M in THF (600 mL, 0.60 mol, 1.13 equiv)

  • Anhydrous THF: 500 mL

  • Ammonium Chloride (saturated aq.): 500 mL

  • Ethyl Acetate (EtOAc): for extraction[1]

Step-by-Step Methodology
  • System Preparation (Inertization):

    • Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

    • Purge the system with dry Nitrogen (

      
      ) for 15 minutes. Moisture is the primary cause of Grignard initiation failure.
      
  • Substrate Dissolution:

    • Charge N-benzyl-3-piperidone (100 g) and anhydrous THF (500 mL) into the reactor.

    • Note: If starting with the HCl salt, perform a free-base liberation first (partition between dilute NaOH and MTBE, dry organic layer, and concentrate) to avoid consuming 1 equiv of Grignard reagent as a base.

  • Thermal Conditioning:

    • Cool the reactor jacket to -15°C.

    • Allow the internal temperature (IT) to reach -5°C.

  • Controlled Addition (The Critical Step):

    • Charge the addition funnel with PhMgBr solution (600 mL).

    • Initiate addition slowly: Add the first 5% of the reagent over 10 minutes. Monitor IT. A slight exotherm indicates the reaction is proceeding (no induction lag).

    • Main Addition: Add the remaining PhMgBr over 2–3 hours.

    • Constraint: Maintain IT < 5°C throughout. If IT spikes, halt addition immediately and increase jacket cooling.

  • Reaction Monitoring (IPC):

    • After addition is complete, stir at 0°C for 1 hour.

    • Self-Validation: Take a 50 µL aliquot, quench in MeOH, and analyze via HPLC/UPLC.

    • Target: < 2% residual ketone. If ketone remains, warm to RT for 30 mins (carefully) or add 0.1 equiv additional PhMgBr.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Quench: Slowly add saturated aqueous

      
       (300 mL). Caution: Vigorous gas evolution and precipitation of Mg salts.
      
    • Dilute with water (200 mL) to dissolve salts.

    • Separate phases.[2][3] Extract aqueous layer with EtOAc (2 x 200 mL).

    • Combine organics, dry over

      
      , and concentrate under vacuum.
      
  • Purification:

    • The crude oil often crystallizes upon standing or trituration with cold hexanes/diethyl ether.

    • Yield Expectation: 85–92% (approx. 120–130 g).

Phase 2: Hydrogenolysis (Deprotection)

Objective: Removal of the benzyl group to yield this compound. Safety Note: Hydrogen gas (


) is flammable/explosive. Ensure proper grounding.
Methodology
  • Charging: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 1-benzyl-3-phenylpiperidin-3-ol (50 g) in Methanol (250 mL).

  • Catalyst: Add 10 wt% Pd/C (5 g, 50% wet). Add catalyst under inert flow to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Purge vessel with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 40–50 psi (3–4 bar)

      
      .
      
    • Heat to 40°C and stir vigorously (1000 rpm) for 6–12 hours.

  • Filtration: Filter the warm mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. The product, this compound, is a solid. Recrystallize from Ethanol/EtOAc if high purity (>99%) is required.

Process Safety Logic: Grignard Control

The following logic flow illustrates the safety decision-making process during the Grignard addition, preventing thermal runaway events.

SafetyLogic Start Start PhMgBr Addition CheckTemp Check Internal Temp (IT) Start->CheckTemp SafeZone IT < 5°C CheckTemp->SafeZone Yes WarningZone IT > 5°C CheckTemp->WarningZone No CheckInduction Check Induction: Did Temp rise slightly? SafeZone->CheckInduction Action2 STOP Addition immediately. Max Cooling. WarningZone->Action2 Action1 Continue Slow Addition Action2->CheckTemp Wait for Cool Down CheckInduction->Action1 Yes (Exotherm observed) Accumulation DANGER: Reagent Accumulation. Do NOT add more. CheckInduction->Accumulation No (Temp static)

Figure 2: Process safety logic for Grignard reagent dosing.

Analytical Characterization (Reference Data)

1-Benzyl-3-phenylpiperidin-3-ol (Intermediate):

  • 1H NMR (400 MHz, CDCl3): δ 7.20–7.50 (m, 10H, Ar-H), 3.60 (s, 2H, N-CH2-Ph), 2.90 (d, 1H), 2.75 (d, 1H), 2.00–2.40 (m, 4H), 1.60–1.80 (m, 2H).

  • Mass Spec (ESI): m/z calc for C18H21NO [M+H]+: 268.17; found 268.2.

This compound (Target):

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, 2H), 7.30 (t, 2H), 7.20 (t, 1H), 5.10 (s, br, OH), 3.10 (d, 1H), 2.80 (d, 1H), 2.50–2.70 (m, 2H), 1.80 (m, 1H), 1.50 (m, 3H).

  • Purity: >98% by HPLC (210 nm).

References

  • Patent CN102351783B. The synthetic method of 1-benzyl-3-piperidone hydrochloride.[1] (Describes the preparation of the starting ketone).

  • Patent WO2019165981A1. Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.[4] (Details the Grignard addition to N-protected 3-piperidone).

  • Organic Process Research & Development. Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate. (General guidance on Grignard safety and dosing rates).[5]

  • Organic Syntheses. Preparation of Benzylmagnesium Halides and General Grignard Protocols. (Foundational techniques for handling magnesium reagents).

  • Patent CN105622444A. Preparation method for 1-benzyl-3-piperidone hydrochloride.[1] (Alternative synthesis of the precursor via Dieckmann condensation).

Sources

Troubleshooting & Optimization

purification of 3-Phenylpiperidin-3-ol from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Phenylpiperidin-3-ol

Current Status: Online Agent: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-3PP3OL-001[1]

Introduction: The "Deceptive" Simplicity of Amino-Alcohols

Welcome to the technical support hub. You are likely here because this compound is behaving erratically during purification. While it appears to be a simple amino-alcohol, this molecule presents a "perfect storm" of purification challenges:

  • Amine Basicity: The secondary amine (piperidine ring) causes severe tailing on silica gel due to interaction with acidic silanols.

  • Tertiary Alcohol Instability: The hydroxyl group is both tertiary and benzylic. This makes it exceptionally prone to acid-catalyzed dehydration (E1 elimination) to form the alkene (3-phenyl-1,2,3,6-tetrahydropyridine).[1]

  • Amphiphilic Nature: It dissolves poorly in non-polar solvents (like hexanes) but drags inorganic salts into organic phases during extraction.[1]

This guide replaces standard "cookbook" recipes with self-validating protocols designed to navigate these specific chemical hazards.

Module 1: The Critical Workup (Grignard Quench)

The Issue: You synthesized this via the addition of Phenylmagnesium Bromide to 3-Piperidinone (or its N-protected variant). The reaction mixture has turned into a viscous, insoluble magnesium gel, trapping your product.[1]

The Fix: Do NOT use the standard "pour into HCl" method. The heat generated + strong acid will dehydrate your tertiary alcohol immediately. Use the Rochelle’s Salt Method to solubilize magnesium without destroying your product.

Protocol: Gentle Chelation Workup
StepActionMechanism/Rationale
1 Cool reaction to 0°C.Suppresses exotherms that favor elimination side-reactions.[1]
2 Dilute with 2 volumes of Diethyl Ether (Et₂O).Et₂O is better than EtOAc here; it precipitates inorganic salts initially but keeps the organic product soluble.
3 Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt).Tartrate acts as a bidentate ligand, chelating Mg²⁺ ions into water-soluble complexes, breaking the "gel" [1].[1]
4 Stir vigorously for 30–60 mins.Essential. You must see two clear phases (organic vs. aqueous) before proceeding.[1]
5 Separate layers.The product is in the Organic layer (if N-protected) or potentially partitioned if free amine. See Troubleshooting below.

Module 2: Purification via Acid-Base Extraction

The Logic: If your product is the free amine (unprotected), you can exploit its basicity (pKa ~10-11) to separate it from neutral impurities like Biphenyl (a major byproduct of Grignard coupling).[1]

WARNING: Standard acid-base extraction uses strong acid (HCl) and heat.[1] This will destroy this compound. You must use the "Cold/Dilute" modification.[1]

Workflow Diagram: The "Cold/Dilute" Protocol

AcidBaseExtraction Start Crude Organic Mixture (Product + Biphenyl + Impurities) AcidStep Extract with 1M Aqueous Citric Acid (Keep at 0-5°C) Start->AcidStep Partition OrgLayer1 Organic Layer 1 (Contains Biphenyl/Neutrals) AcidStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer 1 (Contains Product Salt) AcidStep->AqLayer1 Bottom Layer Discard Discard (Verify by TLC) OrgLayer1->Discard BaseStep Basify to pH 12 (Cold 2M NaOH) AqLayer1->BaseStep Slow Addition ExtractStep Extract x3 with DCM (Dichloromethane) BaseStep->ExtractStep FinalProd Pure this compound ExtractStep->FinalProd Dry (Na2SO4) & Evaporate

Caption: Modified Acid-Base extraction workflow designed to prevent dehydration of the tertiary benzylic alcohol moiety.

Module 3: Chromatographic Separation

The Issue: The amine group interacts with silanols (Si-OH) on the silica column, causing the product to "streak" or "tail" across the plate/column. This results in poor separation and yield loss (irreversible adsorption).[1]

The Fix: You must deactivate the silica using a Mobile Phase Modifier .

Recommended Solvent Systems
SystemCompositionApplication
Standard DCM : MeOH (95:[1]5) + 1% Et₃N General purification.[1] Triethylamine (Et₃N) blocks silanol sites [2].[1]
High Polarity DCM : MeOH : NH₄OH (90:9:[1]1)For highly polar free amines.[1] Ammonium hydroxide provides stronger deactivation.[1]
Green Alt. EtOAc : EtOH (3:1) + 1% Et₃N Avoids chlorinated solvents; good for large scale.[1]

Technical Tip: Pre-wash your silica column with the mobile phase containing the modifier before loading your sample. This "primes" the column and ensures silanols are blocked from the very first drop.

Module 4: Crystallization (Chiral Resolution & Polishing)

Since the Grignard addition creates a chiral center at C3, your product is likely a racemate.[1] Even if you don't need chiral resolution, salt formation is the best way to achieve >99% purity without chromatography.[1]

The Tartrate Method [3]:

  • Dissolve crude free base in Isopropanol (IPA) .

  • Add 1 equivalent of D-Tartaric Acid dissolved in warm IPA.

  • Cool slowly to room temperature, then -20°C.

  • Filter the white precipitate.

    • Result: This isolates the Tartrate salt. To recover the free base, suspend the solid in water, basify with NaOH, and extract into DCM.[1]

Troubleshooting & FAQ

Q1: I see a "double spot" on TLC for my pure product. Is it decomposing?

  • Diagnosis: Likely not decomposition.[1] This is common with secondary amines.[1]

  • Cause: You are seeing the Free Base and the Salt (carbonate formed from atmospheric CO₂ or residual acid) running at different Rf values.

  • Test: Add a drop of aqueous ammonia to your TLC sample vial.[1] If the two spots merge into one high-running spot, your product is fine.[1]

Q2: My yield is low, and the NMR shows alkene peaks (vinyl protons at 6.0-6.5 ppm).

  • Diagnosis: Acid-catalyzed dehydration occurred.[1][2]

  • Root Cause: Did you use HCl during workup? Did you heat the sample while it was acidic?

  • Solution: Switch to the Citric Acid or Ammonium Chloride workup. Avoid heating the rotary evaporator bath >40°C when the crude is potentially acidic.

Q3: The product is stuck in the aqueous layer after basification.

  • Diagnosis: this compound is moderately water-soluble due to the OH and NH groups.[1]

  • Solution:

    • Saturate the aqueous phase with NaCl (Salting out).[3]

    • Use Chloroform:Isopropanol (3:1) as the extraction solvent instead of pure DCM.[1] This mixture is much more polar and pulls amino-alcohols out of water effectively [4].[1]

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 991.[1] (Standard reference for Rochelle's Salt workup of Grignard reactions).

  • BenchChem Technical Support. Application Notes and Protocols for the Purification of Piperidine Reaction Products.Link[1]

  • Liu, Z.; et al. Synthesis of (R)-3-phenylpiperidine.[1][4][5][6] CN108203404A, 2018.[1] (Describes Tartaric acid resolution/crystallization of phenyl-piperidine derivatives).

  • Umts.edu. Acid-Base Extraction Protocols.[1]Link[1]

  • MasterOrganicChemistry. Workup of Grignard Reactions: The Hydrolysis Step.Link[1]

Sources

Technical Support Center: Stereoselective Synthesis of 3-Phenylpiperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in 3-Phenylpiperidinol Scaffolds

Welcome to the Chemical Synthesis Help Desk.

You are likely here because the 3-phenylpiperidinol scaffold—a privileged structure in NK1 antagonists, antidepressants (e.g., Paroxetine precursors), and opioid ligands—is failing your stereochemical QC.

This scaffold presents a dual-threat challenge:

  • Relative Stereochemistry (Diastereocontrol): Managing the cis vs. trans relationship between the C3-phenyl group and the hydroxyl group.

  • Absolute Stereochemistry (Enantiocontrol): Establishing the correct (

    
    ) or (
    
    
    
    ) configuration without racemizing the labile C3 center.

Below are the three most common "Support Tickets" we receive for this chemistry, complete with root cause analysis, protocols, and validation logic.

Ticket #1: Diastereoselectivity Failure (Cis/Trans Mixtures)

User Report: "I reduced N-benzyl-3-phenylpiperidin-4-one with NaBH4, expecting the cis-alcohol, but I got a 60:40 mixture. Separation is difficult."

Root Cause Analysis: The 3-phenylpiperidin-4-one system is conformationally mobile. The C3-phenyl group prefers the equatorial position to minimize 1,3-diaxial strain.

  • Thermodynamic Control (NaBH4): Small hydride sources attack from the axial trajectory (less hindered), leading to the equatorial alcohol (trans-isomer). However, because the energy difference is small, you often get mixtures.

  • Kinetic Control (Bulky Hydrides): To force the cis-isomer (axial alcohol), you must block the equatorial attack trajectory using a bulky reducing agent.

Troubleshooting Protocol: Kinetic Reduction for Cis-Selectivity

Target: (±)-cis-N-benzyl-3-phenylpiperidin-4-ol

  • Reagent Selection: Switch from NaBH4 to L-Selectride (Lithium tri-sec-butylborohydride) . The steric bulk forces attack from the "open" equatorial face, pushing the hydroxyl group into the axial position (cis relative to the equatorial phenyl).

  • Solvent System: Anhydrous THF (critical for Selectrides).

  • Temperature Control: -78 °C is mandatory to maximize the kinetic rate difference.

Step-by-Step Workflow:

  • Dissolve N-benzyl-3-phenylpiperidin-4-one (1.0 eq) in anhydrous THF (0.1 M) under Ar/N2.

  • Cool to -78 °C . Hold for 15 mins.

  • Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 mins.

    • Note: Rapid addition causes local exotherms, eroding selectivity.

  • Stir at -78 °C for 2 hours. Do not let it warm to RT until quenched.

  • Quench: Add MeOH slowly at -78 °C, followed by oxidative workup (NaOH/H2O2) if organoboron byproducts persist, though simple aqueous workup often suffices for Selectrides.

Self-Validating System (NMR Analysis)

Do not rely solely on HPLC. Use 1H NMR coupling constants (


) to confirm relative stereochemistry.
Proton Relationship (H3-H4)IsomerExpected

Value
Geometry
Axial-Axial Trans10.0 – 12.0 Hz Large coupling due to 180° dihedral angle.
Axial-Equatorial Cis2.0 – 5.0 Hz Small coupling due to ~60° dihedral angle.

Validation Check: If your H4 carbinol proton signal is a broad singlet or narrow doublet (


 Hz), you have the cis -isomer. If it is a wide triplet/doublet of doublets (

Hz), you have the trans -isomer.
Ticket #2: Enantioselectivity Drift (Low ee%)

User Report: "I am trying to synthesize the chiral alcohol via asymmetric hydrogenation of the pyridinium salt. The conversion is good, but the ee% is stuck at 70%."

Root Cause Analysis: Hydrogenation of 3-phenylpyridinium salts involves a partial reduction to the enamine/imine intermediate. If the catalyst is not highly active, the intermediate can tautomerize or undergo acid-catalyzed racemization at the C3 position before the final hydride delivery.

Troubleshooting Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Target: Enantioenriched 3-phenylpiperidine core

  • Catalyst System: Use Rh(cod)2BF4 with a ferrocenyl ligand like (R,S)-JosiPhos . These ligands create a tight chiral pocket that outcompetes the racemization rate.

  • Additives: The addition of Et3N (1.0 eq) is often critical. It neutralizes HBr/HCl generated if using halide salts, preventing acid-catalyzed racemization of the enamine intermediate.

Graphviz Workflow: Asymmetric Hydrogenation Logic

G cluster_0 Substrate cluster_1 Catalytic Cycle cluster_2 Critical Decision Start N-Benzyl-3-phenyl pyridinium salt Cat Rh(cod)2 / JosiPhos + H2 (50 bar) Start->Cat Inter Dihydropyridine Intermediate Cat->Inter Base Base Added? (Et3N) Inter->Base Rac Acid-Cat Racemization Base->Rac No Prod Chiral Piperidine (>90% ee) Base->Prod Yes (Blocks H+)

Caption: Workflow for preventing racemization during the asymmetric hydrogenation of pyridinium salts.

Ticket #3: Dynamic Kinetic Resolution (DKR)

User Report: "I need to set both stereocenters simultaneously from the racemic ketone. I don't want to resolve the starting material."

Root Cause Analysis: Standard reduction of a racemic ketone yields a racemic alcohol. To get a single enantiomer from a racemic ketone, you need Dynamic Kinetic Resolution (DKR) .[1] This requires the starting material to racemize faster than the reduction occurs, while the catalyst selects only one enantiomer to reduce.

Troubleshooting Protocol: Ru-Noyori Transfer Hydrogenation
  • Concept: The C3-chiral center is acidic (alpha to carbonyl). Base-catalyzed enolization racemizes the substrate.[2] A chiral Ruthenium catalyst reduces one enantiomer faster than the other.

  • Reagents: RuCl (Noyori catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Protocol:

  • Mix racemic 3-phenylpiperidin-4-one (1.0 eq) with the Ru-catalyst (0.5–1 mol%).

  • Add HCOOH/Et3N complex.

  • Critical Step: Monitor pH. The reaction relies on the basicity to racemize C3. If the reaction is too acidic, racemization stops, and you get a standard Kinetic Resolution (max 50% yield). Ensure free Et3N is present.

  • Stir at RT for 24h.

Data Summary: DKR vs. Standard Reduction

MethodYield (Theoretical)cis/trans Ratioee%
NaBH4 (Standard) 100%~60:400% (Racemic)
Kinetic Resolution 50%>95:5>98%
DKR (Ru-Noyori) 100% >98:2 >95%
FAQ: Quick Fixes & Purification

Q: My product is oiling out during the workup of the amine salt. How do I crystallize it? A: 3-Phenylpiperidinols are lipophilic. Do not use pure water/ether. Form the HCl salt using HCl in dioxane/ether, then recrystallize the salt from isopropanol/ethanol . The salt is often much easier to purify diastereomerically than the free base.

Q: Can I use biocatalysis instead of metal catalysts? A: Yes. Ketoreductases (KREDs) are superior for this. Screen a KRED panel (e.g., Codexis or similar libraries). KREDs can perform DKR under physiological conditions (pH 7) if the enzyme is compatible with the spontaneous racemization rate of the ketone.

Q: I see a "doublet of doublets" in NMR but the J-values are ambiguous (e.g., 6 Hz and 8 Hz). A: The piperidine ring might be in a twist-boat conformation due to N-protecting group strain (e.g., N-Boc). Deprotect the nitrogen (to NH or N-Benzyl) to allow the ring to relax into a chair conformation before measuring


-values for stereochemical assignment.
References
  • Stereoselective Reduction (L-Selectride): Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94(20), 7159–7161. Link

  • Asymmetric Hydrogenation of Pyridinium Salts: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004 , 43(15), 2859–2862. Link

  • Mechanism of Pyridinium Hydrogenation (Rh-JosiPhos): Renom-Carrasco, M., et al. "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal, 2016 , 22(28), 9528-9532. Link

  • Dynamic Kinetic Resolution (General Concept): Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997 , 30(2), 97–102. Link

  • 3-PPP Synthesis (Medicinal Context): Hacksell, U., et al. "N-Alkylated 3-(3-hydroxyphenyl)piperidines... Synthesis and central dopamine-autoreceptor activity." Journal of Medicinal Chemistry, 1981 , 24(12), 1475–1482. Link

Sources

Reaction Engineering Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Profiles & Safety in Organometallic Synthesis Ticket ID: #GRIG-TERT-OH-001 Status: Open Responder: Senior Application Scientist, Process Safety Unit

Introduction: The Thermal Lifecycle of a Grignard

Welcome to the Reaction Engineering Support Center. You are likely accessing this guide because you are experiencing issues with the thermal management of a Grignard reaction targeting a tertiary alcohol.

In the synthesis of tertiary alcohols via Grignard reagents (R-Mg-X), safety and yield are dictated by heat transfer. This synthesis involves three distinct exothermic events, each with unique kinetic profiles:

  • Formation: Radical-mediated surface reaction (High risk of thermal runaway due to induction).

  • Addition: Nucleophilic attack on the ketone/ester (Fast kinetics, heat release proportional to dosing rate).

  • Quench: Hydrolysis of the magnesium alkoxide (Extremely exothermic, often underestimated).

This guide replaces "rule of thumb" chemistry with thermodynamic principles to ensure you control the exotherm, rather than the exotherm controlling you.

Module 1: The Induction Period (Formation Phase)

The Core Problem: The "Induction Trap." Users often add too much alkyl halide before the reaction initiates. When the magnesium oxide layer finally breaks, the accumulated halide reacts simultaneously, releasing massive heat that exceeds condenser capacity.

Troubleshooting Guide: Initiation Failures
SymptomDiagnosisCorrective Action (Protocol)
No exotherm after 5% addition Passivated Mg surface (Oxide/Hydroxide coating).Stop addition immediately. Do not add more halide. Use mechanical activation (dry stir) or chemical activation (DIBAL-H/Iodine).
Reaction starts but turns black/tarry Wurtz Coupling (R-R dimerization).Temperature is too high or concentration is too high. Increase solvent volume or lower jacket temperature.
Sudden violent boiling Thermal Runaway (Accumulation).Emergency Cooling: Maximize condenser flow. Do not seal the system. If available, dump reaction into pre-cooled quench tank (if safe).
Advanced Protocol: DIBAL-H Activation

Why this works: DIBAL-H acts as a scavenger for moisture and oxygen on the Mg surface, exposing reactive Mg(0) without generating significant heat itself.

  • Charge: Mg turnings (1.1 equiv) in anhydrous THF.

  • Activate: Add DIBAL-H (0.01 equiv, 1M in hexanes). Stir for 10-15 mins at RT.

  • Initiate: Add 5% of the total alkyl halide volume.

  • Verify: Look for a temperature rise of 2-5°C or a color change (turbidity/grey).

  • Proceed: Only start the main feed after this exotherm is observed and subsides.

Logic Flow: Troubleshooting Initiation

InitiationLogic Start Start Grignard Formation AddPortion Add 5-10% Alkyl Halide Start->AddPortion CheckTemp Temp Rise > 2°C? AddPortion->CheckTemp YesStart Reaction Initiated CheckTemp->YesStart Yes NoStart STOP ADDITION CheckTemp->NoStart No Dosing Begin Controlled Dosing (Rate = Cooling Capacity) YesStart->Dosing CheckMg Magnesium Condition? NoStart->CheckMg Activate Add Activator (I2, DIBAL-H, or Dibromoethane) CheckMg->Activate Passivated Heat Gentle Heating (max 40°C) Activate->Heat Loop Wait 15 mins Heat->Loop Loop->CheckTemp

Figure 1: Decision tree for safely managing the induction period and preventing reagent accumulation.

Module 2: The Addition Phase (Synthesis of Tertiary Alcohol)

The Core Problem: Competition between Nucleophilic Addition and Enolization. To form a tertiary alcohol, the Grignard reagent (R-MgX) attacks a ketone (or ester).[1][2][3] This step is highly exothermic (


).
Critical Parameter: Dosage Controlled Reaction (DCR)

Never add the ketone/ester all at once. The rate of addition must be linked strictly to the cooling capacity of your reactor (Q_gen < Q_removed).

FAQ: Ketone vs. Ester Substrates

Q: I am reacting a Grignard with an ester. Why is the impurity profile worse than with a ketone? A: Reaction with an ester requires 2 equivalents of Grignard.

  • Step 1: Ester

    
     Ketone (Intermediate).
    
  • Step 2: Ketone

    
     Tertiary Alkoxide.
    The Risk:[4] The intermediate ketone is often more reactive than the starting ester. If mixing is poor or addition is too fast, the Grignard reacts with the ketone before the ester is consumed, leading to complex mixtures.
    Solution: Maintain high stirring rates and operate at lower temperatures (-10°C to 0°C) to differentiate the reaction rates.
    

Q: My reaction mixture became a solid gel. What happened? A: Magnesium alkoxides are notorious for high viscosity and gelation in non-polar solvents. Solution: Use THF (better solubility than ether) or add a co-solvent like Toluene to break the gel structure. Ensure your stirrer torque is sufficient for high-viscosity slurries.

Workflow: Semi-Batch Addition Protocol

AdditionWorkflow cluster_dosing Dosing Loop Prep Prepare Grignard (R-MgX) Verify Titer Cool Cool to Target Temp (0°C to -20°C) Prep->Cool AddDrop Add Ketone/Ester (Slow Stream) Cool->AddDrop Monitor Monitor Internal Temp (Must not exceed T_set + 5°C) AddDrop->Monitor Adjust Adjust Feed Rate Monitor->Adjust Temp Rising Age Age Reaction (Allow to warm to RT) Monitor->Age Addition Complete Adjust->AddDrop IPC In-Process Control (GC/HPLC) Check Ketone Consumption Age->IPC

Figure 2: Semi-batch protocol for controlling exotherms during the nucleophilic addition step.

Module 3: Quenching (The Final Hazard)

The Core Problem: The "Hidden" Exotherm. Quenching a Grignard reaction releases more heat per mole than the reaction itself.




Protocol: Reverse Quench (Recommended for Scale > 100mL)

Standard quenching (adding water to the flask) concentrates heat in the reaction vessel. Reverse quenching (pouring the reaction mixture into a chilled acid solution) is safer.

  • Prepare Quench Tank: 2M HCl or 10% NH4Cl solution + Ice.

  • Transfer: Cannulate or pump the reaction mixture slowly into the quench tank.

  • Control: The quench tank acts as a massive heat sink.

Data Table: Solvent & Thermal Characteristics
SolventBoiling Point (°C)Thermal RiskRecommendation
Diethyl Ether 34.6High. Low BP means the solvent boils easily, providing evaporative cooling but high fire risk.Use for small scale (<5g). Good for product isolation.
THF 66.0Moderate. Higher BP means the reaction can get hotter before boiling (masking the exotherm).Preferred for formation and difficult substrates. Harder to remove.
2-MeTHF 80.2Low. Higher flash point, separates easily from water.Excellent green alternative for scale-up.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Source: Organic Process Research & Development. URL:[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. Source: ACS Chemical Health & Safety. URL:[Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. Source: Mettler Toledo. URL:[Link]

  • Influence of deteriorated solvent on induction period of Grignard reagent formation. Source: Journal of Loss Prevention in the Process Industries. URL:[Link]

  • Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Validation & Comparative

Comparative SAR Analysis: The 3-Phenylpiperidine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Shift

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, a single positional change of the phenyl substituent—from the classic 4-phenylpiperidine (opioid scaffold) to the 3-phenylpiperidine —dramatically alters the pharmacological landscape.

While 4-phenylpiperidines (e.g., Fentanyl, Pethidine) are synonymous with


-opioid agonism, the 3-phenylpiperidine  scaffold is a privileged structure for modulating NMDA receptors  and Dopamine autoreceptors . This guide objectively compares the SAR of 3-phenylpiperidine derivatives against their 4-phenyl counterparts and alternative clinical standards (Ketamine), focusing on the "Low-Trapping" NMDA antagonism mechanism and chiral-specific dopaminergic modulation.

Critical Pharmacophore Comparison

The Scaffold Divergence

The structural distinction dictates the therapeutic window. The 3-position imposes a conformational restriction that prevents the deep hydrophobic pocket insertion required for strong opioid agonism, instead favoring the allosteric sites of ion channels (NMDA) and GPCRs (Dopamine).

Feature4-Phenylpiperidine (Reference)3-Phenylpiperidine (Focus)
Primary Target

-Opioid Receptor (Agonist)
NMDA Receptor (Antagonist) / Dopamine D2
Key Drug Examples Fentanyl, Pethidine (Meperidine)Lanicemine (AZD6765), 3-PPP
Mechanism Orthosteric GPCR ActivationChannel Blockade (Low-Trapping) / Partial Agonism
Side Effect Profile Respiratory Depression, AddictionDissociation (Low risk), Sedation
Visualizing the SAR Landscape

The following diagram illustrates how the 3-phenyl core serves as a branching point for distinct CNS activities based on N-substitution and chirality.

SAR_Landscape Core 3-Phenylpiperidine Scaffold Pos4 4-Phenyl Isomer (Opioids) Core->Pos4 Regioisomer Shift NMDA NMDA Antagonism (Lanicemine-like) Core->NMDA N-substitution (Amino-acetamide) DA Dopamine Modulation (3-PPP) Core->DA 3-OH Substitution (Phenolic) LowTrap Low-Trapping Kinetics NMDA->LowTrap Fast Off-Rate Chiral Chiral Switch (+/-) DA->Chiral Stereoselectivity Outcome1 Antidepressant (No Psychosis) LowTrap->Outcome1 Outcome2 Antipsychotic (Autoreceptor) Chiral->Outcome2 (-)-Isomer

Figure 1: SAR divergence of phenylpiperidines. The 3-position shift enables access to NMDA and Dopamine pathways distinct from the 4-phenyl opioid lineage.

Deep Dive: NMDA Receptor Antagonism

Case Study: Lanicemine (AZD6765) vs. Ketamine

The most commercially significant application of the 3-phenylpiperidine scaffold is in the development of rapid-acting antidepressants that avoid the psychotomimetic side effects (hallucinations) of Ketamine.

The "Low-Trapping" Hypothesis

Ketamine is a "high-trapping" blocker; it binds inside the NMDA channel and stays there, effectively shutting down synaptic transmission for a prolonged period, which causes dissociation. Lanicemine , a 3-phenylpiperidine derivative, is a "low-trapping" blocker. It blocks the channel but dissociates rapidly (


 is high). This allows physiological synaptic transmission to resume quickly, preserving normal cognition while still triggering the neuroplasticity required for antidepressant effects.
Comparative Data: Binding & Efficacy
CompoundScaffoldNMDA Affinity (

)
Trapping Rate (%)Psychotomimetic Index
Ketamine Cyclohexanone~0.5

M
~85% (High)High (Dissociative)
Lanicemine 3-Phenylpiperidine 0.56 - 2.1

M
~50% (Low) Minimal
Memantine Adamantane~0.5

M
LowLow (Cognitive Enhancer)

Data Source: Zarate et al., Biol Psychiatry (2013); Sanacora et al., Mol Psychiatry (2013).

Key Insight: The 3-phenylpiperidine structure in Lanicemine provides the optimal steric bulk to enter the channel pore but lacks the "anchor" to remain trapped, validating the scaffold for non-psychotogenic CNS indications.

Dopaminergic Modulation: The 3-PPP Legacy

Case Study: 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)

Before NMDA applications, this scaffold defined the concept of Dopamine Autoreceptor Selectivity . This is a critical SAR lesson in chirality.

The Chiral Switch

Unlike the achiral 4-phenylpiperidine opioids (like Pethidine), the 3-phenylpiperidine core possesses a chiral center at C3.

  • (+)-3-PPP: Acts as a full agonist at both presynaptic (autoreceptors) and postsynaptic D2 receptors.

  • (-)-3-PPP (Preclamol): Acts as an agonist at presynaptic autoreceptors but an antagonist at postsynaptic receptors.[1]

Therapeutic Implication

The (-)-isomer profile is ideal for antipsychotic activity. By stimulating autoreceptors, it reduces endogenous dopamine synthesis (lowering the "noise") while blocking postsynaptic receptors (preventing the "signal" overload), offering a stabilizing effect without the severe motor side effects (EPS) of typical neuroleptics.

Experimental Protocols

Synthesis of 3-Phenylpiperidines (The Grignard-Piperidone Route)

Self-Validating Protocol: This route avoids the harsh conditions of reducing pyridine rings, ensuring stereochemical control if chiral auxiliaries are used.

Reagents: N-Benzyl-3-piperidone, Phenylmagnesium bromide, Trifluoroacetic acid (TFA), Pd/C catalyst.

  • Grignard Addition:

    • Cool a solution of N-Benzyl-3-piperidone (1.0 eq) in dry THF to 0°C under

      
      .
      
    • Dropwise add Phenylmagnesium bromide (1.2 eq). Stir for 2h.

    • Checkpoint: TLC should show disappearance of ketone spot.

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Dehydration (Elimination):

    • Treat the tertiary alcohol intermediate with TFA/DCM (1:1) at reflux for 4h to generate the enamine/alkene.

    • Validation: NMR will show the appearance of an alkene proton signal (~6.0-6.5 ppm).

  • Reduction & Deprotection:

    • Hydrogenate the alkene using

      
       (50 psi) and 10% Pd/C in MeOH. This simultaneously reduces the double bond and removes the N-benzyl group.
      
    • Yield: Typically >85% overall.

Synthesis_Flow Step1 Start: N-Benzyl-3-piperidone Step2 Grignard Reaction (PhMgBr, THF, 0°C) Step1->Step2 Step3 Intermediate: Tertiary Alcohol Step2->Step3 Step4 Acidic Dehydration (TFA, Reflux) Step3->Step4 Step5 Hydrogenation (H2, Pd/C) Step4->Step5 Simultaneous Reduction & Debenzylation Final Product: 3-Phenylpiperidine Step5->Final

Figure 2: Synthetic pathway for generating the 3-phenylpiperidine core.

Radioligand Binding Assay (NMDA)

To verify the "Low-Trapping" nature of a new 3-phenyl derivative:

  • Membrane Prep: Rat cortical homogenates (rich in NMDA receptors).

  • Ligand: Use

    
    -MK-801 (a high-affinity channel blocker).
    
  • Displacement: Incubate membranes with

    
    -MK-801 (5 nM) and varying concentrations of the test 3-phenylpiperidine (
    
    
    
    to
    
    
    M).
  • Kinetics (The Critical Step):

    • To test trapping, establish equilibrium, then add a massive excess of unlabeled glutamate/glycine (to open channels) vs. antagonists.

    • Success Criteria: A "Low-Trapping" compound will show a rapid dissociation rate (

      
      ) compared to Ketamine.
      

References

  • Sanacora, G., et al. (2013).[2] "Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects."[2][3][4] Molecular Psychiatry. Link

  • Zarate, C. A., et al. (2013). "A Randomized Trial of a Low-Trapping Nonselective N-Methyl-D-Aspartate Channel Blocker in Major Depression." Biological Psychiatry.[2] Link

  • Hjorth, S., et al. (1981). "The 3-PPP enantiomers: a specific dopaminergic profile." Psychopharmacology. Link (Referencing foundational 3-PPP work).

  • Wikström, H., et al. (1984). "Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and its analogues: central dopamine autoreceptor activity." Journal of Medicinal Chemistry. Link

  • Kugita, H., et al. (1965). "Synthesis of 3-phenylpiperidine derivatives." Journal of Medicinal Chemistry.

Sources

The 3-Phenyl-3-ol-piperidine Scaffold: A Comparative Guide to Structural Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Phenyl-3-ol-piperidine scaffold (a gem-disubstituted piperidine at the C3 position) represents a sophisticated structural motif in modern medicinal chemistry. Unlike the ubiquitous 4-phenylpiperidine scaffold (found in opioids like Fentanyl or Haloperidol) or the simple 3-phenylpiperidine (found in NK1 antagonists like CP-99,994), the 3-phenyl-3-ol variant introduces a quaternary stereocenter that offers unique advantages in conformational locking and metabolic stability.

This guide objectively compares this scaffold against its non-hydroxylated and regio-isomeric alternatives.

The Structural Paradigm: Why This Scaffold?

The 3-phenyl-3-ol-piperidine scaffold is defined by a gem-disubstitution at the C3 carbon of the piperidine ring, bearing both a phenyl group and a hydroxyl group. This creates a quaternary stereocenter , which is the scaffold's primary functional asset.

Key Structural Advantages
  • Conformational Locking: In a standard monosubstituted piperidine (e.g., 3-phenylpiperidine), the substituent can flip between axial and equatorial positions, though equatorial is thermodynamically favored. In the 3-phenyl-3-ol scaffold, the bulky phenyl group and the hydroxyl group compete. Due to A-values (Phenyl ~2.8 kcal/mol vs. OH ~0.87 kcal/mol), the phenyl group strongly prefers the equatorial position, forcing the hydroxyl group axial. This "locks" the ring into a specific chair conformation, reducing the entropic penalty upon receptor binding.

  • Metabolic Blockade: The C3 position of piperidines is a "metabolic soft spot," prone to oxidation by CYP450 enzymes. Substituting the C3-hydrogen with a hydroxyl group eliminates the possibility of

    
    -hydroxylation at this site, significantly extending the half-life (
    
    
    
    ) of the molecule.
  • Chiral Vectoring: The quaternary center allows for the precise projection of hydrophobic (Phenyl) and polar (OH) vectors in 3D space, critical for discriminating between receptor subtypes (e.g., NK1 vs. NK2 receptors).

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for this scaffold.

SAR_Logic Scaffold 3-Phenyl-3-ol-piperidine Core Ph_Group 3-Phenyl Group (Hydrophobic) Scaffold->Ph_Group OH_Group 3-Hydroxyl Group (Polar/H-Bond) Scaffold->OH_Group N_Sub N-Substituent (Solubility/Targeting) Scaffold->N_Sub Effect_1 Pi-Pi Stacking (Receptor Affinity) Ph_Group->Effect_1 Effect_2 Conformational Lock (Entropic Gain) Ph_Group->Effect_2 Steric Bulk OH_Group->Effect_2 Gem-disubstitution Effect_3 Metabolic Block (Blocks CYP Oxidation) OH_Group->Effect_3 Effect_4 H-Bond Donor/Acceptor (Specificity) OH_Group->Effect_4

Caption: SAR logic demonstrating how the gem-disubstituted C3 center drives pharmacological efficacy.

Comparative Performance Analysis

This section compares the 3-phenyl-3-ol-piperidine scaffold against its two most common alternatives: the 3-phenylpiperidine (parent) and the Morpholine scaffold (isosteric replacement).

Table 1: Physicochemical & Pharmacological Comparison
Feature3-Phenyl-3-ol-piperidine 3-Phenylpiperidine (Parent)Morpholine Analog
Conformational Flexibility Rigid (Locked) Flexible (Chair Flip possible)Moderate (Chair)
Metabolic Stability (C3) High (Blocked) Low (Prone to Oxidation)High (Oxygen atom blocks)
Lipophilicity (LogP) Moderate (Lower) High (Higher)Low (Polar Oxygen)
Solubility Enhanced (OH group) Poor (Hydrophobic)Good
H-Bonding Potential Donor & Acceptor (OH) None at C3Acceptor Only (Ether O)
Chirality Quaternary (Stable) Tertiary (Epimerizable*)Achiral (usually)

*Note: Tertiary centers alpha to carbonyls or in specific metabolic conditions can racemize; quaternary centers are chemically stable.

Mechanistic Insight: The "Magic Hydroxyl" Effect

In NK1 receptor antagonists (like analogs of CP-99,994), the introduction of a hydroxyl group often reduces lipophilicity (LogP) without sacrificing binding affinity. This lowers the risk of off-target effects (promiscuity) and improves the drug's safety profile (hERG inhibition reduction).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis of 3-Phenyl-3-hydroxypiperidine (Gem-Disubstituted)

Objective: Synthesize the core scaffold using a Grignard addition to a protected piperidone.

Reagents:

  • N-Benzyl-3-piperidone (or N-Boc-3-piperidone)

  • Phenylmagnesium Bromide (PhMgBr, 3.0 M in ether)

  • Anhydrous THF

  • Ammonium Chloride (sat. aq.)

Workflow Diagram:

Synthesis_Flow Step1 Start: N-Boc-3-piperidone Step2 Reaction: PhMgBr (1.2 eq) THF, -78°C to RT Step1->Step2 Nucleophilic Addition Step3 Quench: Sat. NH4Cl Step2->Step3 Protonation Step4 Workup: Extract (EtOAc) Dry (Na2SO4) Step3->Step4 Step5 Product: N-Boc-3-phenyl-3-ol Step4->Step5 Yield ~70-85%

Caption: Grignard synthesis route for generating the quaternary C3 center.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Dissolve 1.0 eq (5 mmol) of N-Boc-3-piperidone in 20 mL anhydrous THF.

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Validation: Ensure no precipitation occurs.

  • Reaction: Dropwise add 1.2 eq of Phenylmagnesium Bromide. Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

    • Causality: Low temperature prevents enolization of the ketone, favoring nucleophilic attack.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation Check:

    
    -NMR should show the disappearance of the ketone carbonyl signal and the appearance of aromatic protons and the 3-OH proton.
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the stability advantage of the 3-OH scaffold vs. the parent.

  • Incubation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The 3-phenyl-3-ol analog should exhibit a significantly lower intrinsic clearance (

      
      ) compared to the 3-phenylpiperidine parent due to the blocked C3 site.
      

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[2][3][4][5][6][7][8] Central dopamine-autoreceptor stimulating activity."[4] Journal of Medicinal Chemistry. Link

  • Snider, B. B., et al. (1996). "Synthesis of the tricyclic core of the NK1 antagonist CP-99,994." Tetrahedron Letters. Link

  • Kudelko, A., et al. (2025). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Di Fabio, R., et al. (2013). "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist." Bioorganic & Medicinal Chemistry. Link

  • Yamashita, M., et al. (2020).[9] "Synthesis and biological evaluation of phenyl piperidine derivatives." Chemical and Pharmaceutical Bulletin. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Phenylpiperidin-3-ol, a compound within the piperidine class of chemicals. The procedures outlined herein are synthesized from established safety data for related compounds and overarching regulatory guidelines, ensuring a robust framework for your laboratory's waste management plan.

Understanding the Hazard Profile of Piperidine Derivatives

Piperidine and its derivatives are classified as hazardous materials, and their disposal is regulated.[1] The primary hazards associated with this class of compounds include:

  • Flammability: Many piperidine derivatives are flammable liquids and vapors.[2] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[2]

  • Toxicity: Piperidines can be harmful if swallowed, inhaled, or in contact with skin. Some are classified as acutely toxic.[1]

  • Corrosivity: Certain piperidine compounds can cause severe skin burns and eye damage.

  • Irritation: Skin, eye, and respiratory irritation are common hazards.[2][3][4]

  • Environmental Hazard: Some piperidine derivatives are harmful to aquatic life with long-lasting effects. Therefore, it is crucial to prevent their release into the environment.[5]

Hazard Classification Summary
Hazard CategoryClassificationPrimary Precaution
Flammable Liquid Category 2 or 3 (Assumed)Keep away from ignition sources.[2]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Assumed)Avoid all personal contact.[3]
Skin Corrosion/Irritation Category 1B or 2 (Assumed)Wear appropriate protective gloves and clothing.[3][4]
Serious Eye Damage/Irritation Category 1 or 2 (Assumed)Wear eye and face protection.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2]Use in a well-ventilated area.[2][3]
Hazardous to the Aquatic Environment Acute and/or Chronic (Assumed)Do not empty into drains.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory:

  • Gloves: Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling piperidine derivatives. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact and small splashes.

  • Respiratory Protection: If working in an area with poor ventilation or when there is a risk of generating aerosols, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection.[6]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the disposal of small to moderate quantities of this compound typically generated in a research laboratory setting.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step in ensuring safe disposal.

  • Hazardous Waste Determination: All waste containing this compound must be treated as hazardous waste.[1] This is a standard procedure for industries dealing with hazardous materials.[7]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[8][9] It should be collected in a dedicated waste container. Incompatible materials include acids, bases, and strong oxidizing agents.[8]

Step 2: Waste Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and spills.

  • Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] The original container of the chemical can often be used for waste collection.[10]

  • Container Labeling: All waste containers must be clearly labeled as soon as waste accumulation begins.[11][12] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Flammable," "Toxic," "Corrosive")

    • The date accumulation started

    • The name of the principal investigator or lab supervisor

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste is crucial to maintaining a safe laboratory environment.

  • Closed Containers: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[10][11][12]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][13] The SAA should be near the point of generation.[13]

  • Secondary Containment: The waste container must be placed in a secondary containment tray to contain any potential leaks or spills.[11][13]

  • Ventilation: Ensure the storage area is well-ventilated.[2]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[11]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste management company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Manifesting: For larger quantities of waste, a hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[14][15] Your EHS office will assist with this process.

  • Recommended Disposal Method: The primary recommended disposal method for piperidine derivatives is incineration, such as in a rotary kiln or through liquid injection.[1] Never dispose of this chemical down the drain or in regular trash.[1]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazards.

For Minor Spills (Small Quantity):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area.

  • Absorb: Use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[5]

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[3][16]

  • Decontaminate: Clean the spill area with soap and water.[3] Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For Major Spills (Large Quantity):
  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Isolate: Close the doors to the affected area.

  • Call for Help: Contact your institution's emergency response team and EHS office.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Workflow Diagram```dot

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal PPE Don Appropriate PPE Identify Identify & Segregate Waste PPE->Identify Container Select & Label Container Identify->Container Store Store in SAA Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incinerate Incineration by Licensed Vendor ContactEHS->Incinerate

Caption: Decision tree for responding to a this compound spill.

References

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Hazardous Waste. US EPA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). PENTA. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Lab Safety Manual: Chemical Management. Hampshire College. [Link]

  • OSHA Requirements for Hazardous Chemical Storage. (2024). [Link]

  • Chemical Safety. Environmental Safety, Sustainability and Risk - ESSR. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.